3-Bromo-1-chlorobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-chlorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHALYZIVRYWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and reactivity of 3-bromo-1-chlorobutane (CAS No: 141507-40-6). This bifunctional haloalkane is a valuable building block in organic synthesis due to the differential reactivity of its bromine and chlorine substituents. This document consolidates available data on its physical and chemical characteristics, offers detailed experimental protocols for its synthesis and characterization, and explores its behavior in key organic reactions. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this versatile reagent.
Physicochemical Properties
This compound is a halogenated alkane with the molecular formula C₄H₈BrCl.[1][2][3] Its structure, featuring a primary chloro-substituent and a secondary bromo-substituent, is key to its synthetic utility.[2] While extensive experimental data for this specific isomer is not widely published, a combination of computed data and information on related isomers allows for a reliable characterization of its properties.
Identification and Structure
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 141507-40-6 | [2][3] |
| Molecular Formula | C₄H₈BrCl | [1][2][3] |
| Molecular Weight | 171.46 g/mol | [1][2][3] |
| Canonical SMILES | CC(Br)CCCl | [4] |
| InChI | InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 | [4] |
| InChIKey | RNHALYZIVRYWJY-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | This compound (Estimated/Computed) | 1-Bromo-4-chlorobutane (B103958) (Experimental) | Source |
| Boiling Point | 128-130 °C (estimated) | 80-82 °C @ 30 mmHg | [5] |
| Density | 1.35 g/cm³ (estimated) | 1.488 g/mL at 25 °C | [5] |
| Melting Point | No data available | No data available | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, benzene, chloroform, diethyl ether). | Limited solubility in water; miscible with ethanol, ether, and acetone. | [6] |
| XLogP3-AA | 2.4 | 2.4 | [4] |
| Refractive Index | No data available | 1.4875 | [5] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not prevalent in the literature, a common and effective method would be the free-radical bromination of 1-chlorobutane (B31608). This approach takes advantage of the greater reactivity of secondary C-H bonds over primary C-H bonds in free-radical halogenation.[7][8]
Synthesis via Free-Radical Bromination of 1-Chlorobutane
This protocol is an adapted procedure based on general methods for free-radical halogenation.
Reaction:
CH₃CH₂CH₂CH₂Cl + Br₂ --(hν or initiator)--> CH₃CH(Br)CH₂CH₂Cl + HBr
Materials:
-
1-Chlorobutane
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A free-radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp
-
An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like hexane)
-
5% aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus (for purification)
-
UV lamp (if used as initiator)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood.
-
Dissolve 1-chlorobutane and a catalytic amount of AIBN in the chosen inert solvent in the flask.
-
Gently heat the mixture to reflux.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel. The red-brown color of bromine should fade as it reacts. If using a UV lamp, irradiate the reaction mixture during the addition of bromine.
-
After the addition is complete, continue to reflux the mixture until the bromine color disappears, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize HBr), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed by simple distillation or rotary evaporation.
-
The crude product, which will be a mixture of isomeric bromochlorobutanes, can be purified by fractional distillation under reduced pressure.[6][9]
Analytical Protocols
Characterization of this compound and assessment of its purity can be achieved using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying the isomeric products of the synthesis reaction and for determining the purity of the final product.[10][11]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or medium-polarity column like DB-5ms or DB-17ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium with a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-250.
-
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and an M+2 peak due to the presence of bromine and chlorine isotopes. Characteristic fragmentation patterns will also be observed.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.[12][13][14]
Predicted ¹H NMR Spectrum:
-
-CH₃ group: A doublet due to coupling with the adjacent methine proton.
-
-CH(Br)- group: A multiplet due to coupling with the methyl and methylene (B1212753) protons.
-
-CH₂- group adjacent to -CH(Br)-: A multiplet due to coupling with the methine and the other methylene protons.
-
-CH₂Cl group: A triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum:
Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogens.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C spectra on an NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the structure of the molecule.[15][16][17]
Chemical Reactivity and Signaling Pathways
This compound does not have a known role in biological signaling pathways. Its primary utility lies in its chemical reactivity as a synthetic intermediate. The key feature of its reactivity is the differential reactivity of the carbon-bromine and carbon-chlorine bonds.[2]
Nucleophilic Substitution Reactions
The C-Br bond is significantly more reactive towards nucleophiles than the C-Cl bond. This is because bromide is a better leaving group than chloride due to its larger size, greater polarizability, and lower basicity. This allows for selective substitution at the C-3 position.
General Protocol for Selective Sₙ2 Reaction:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add one equivalent of a nucleophile (e.g., sodium iodide, sodium cyanide).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Upon completion, the reaction is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the resulting 3-substituted-1-chlorobutane.[1][18][19][20]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. This compound|CAS 141507-40-6|RUO [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. (3S)-1-bromo-3-chlorobutane | C4H8BrCl | CID 25021321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. e-Assignment #3 - Purpose and Results of the Free-radical Chlorination of 1-chlorobutane [sas.upenn.edu]
- 8. Chem 502--Assignment 2 [sas.upenn.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Abstract. The Free Radical Chlorination Of 1-Chlorobutane - 1103 Words | Bartleby [bartleby.com]
- 11. chlorination [sas.upenn.edu]
- 12. benchchem.com [benchchem.com]
- 13. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Predict the theoretical number of different NMR signals produced ... | Study Prep in Pearson+ [pearson.com]
- 16. chegg.com [chegg.com]
- 17. physicsforums.com [physicsforums.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Bromo-1-chlorobutane (CAS Number: 141507-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-chlorobutane is a halogenated alkane with the chemical formula C₄H₈BrCl.[1] It is a valuable bifunctional building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective and sequential chemical transformations. The bromine atom, being a better leaving group, is more susceptible to nucleophilic attack than the chlorine atom.[1] This distinct reactivity profile makes this compound a key intermediate in the synthesis of a variety of more complex molecules, including precursors for β-blockers and antiviral agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 141507-40-6 | - |
| Molecular Formula | C₄H₈BrCl | [1] |
| Molecular Weight | 171.46 g/mol | [1][2] |
| IUPAC Name | This compound | - |
| Synonyms | 1-Chloro-3-bromobutane | - |
| Boiling Point (estimated) | 128–130 °C | [1] |
| Density (estimated) | 1.35 g/cm³ | [1] |
| SMILES | CC(Br)CCCl | [1] |
| InChI Key | RNHALYZIVRYWJY-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A common method for the synthesis of this compound is through the free-radical bromination of 1-chlorobutane (B31608). This method takes advantage of the relative stability of the secondary radical intermediate.
Experimental Protocol: Free-Radical Bromination of 1-Chlorobutane (Illustrative)
Materials:
-
1-Chlorobutane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 1-chlorobutane and a suitable inert solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) to the mixture.
-
Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is typically initiated by light or heat.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when all the NBS has been consumed (succinimide, a byproduct, will float on top of the CCl₄).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Note: This is an illustrative protocol. Reaction conditions such as temperature, reaction time, and the ratio of reactants should be optimized for specific laboratory settings.
Chemical Reactivity and Synthetic Applications
The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of this compound's utility in organic synthesis. The C-Br bond is significantly more reactive towards nucleophiles than the C-Cl bond.[1]
Nucleophilic Substitution Reactions
The bromine atom at the C-3 position can be selectively displaced by a wide range of nucleophiles, leaving the chlorine atom at the C-1 position intact for subsequent transformations.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable polar aprotic solvent
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in a polar aprotic solvent like DMSO.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific substrate and desired conversion.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting 3-chlorobutan-1-ol (B3049794) by distillation.[1]
Use in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its ability to introduce a four-carbon chain with reactive handles at both ends makes it a versatile building block.
β-blockers are a class of drugs that manage cardiac arrhythmias and protect the heart from a second heart attack after a first one. They work by blocking the effects of the hormone epinephrine (B1671497) (adrenaline). Many β-blockers contain an amino-alcohol side chain, which can be synthesized using precursors derived from this compound. The synthesis often involves the reaction of a substituted phenol (B47542) with an epoxide, which can be formed from a precursor like 3-chlorobutan-1-ol (synthesized from this compound).
Signaling Pathways
While this compound itself is not directly involved in biological signaling pathways, it is a key component in the synthesis of molecules that are. For instance, as a precursor to β-blockers, it contributes to the creation of compounds that modulate the β-adrenergic signaling pathway.
Beta-Adrenergic Signaling Pathway and the Action of β-Blockers
The diagram below illustrates a simplified β-adrenergic signaling pathway and the point of intervention for β-blockers.
This pathway shows how epinephrine binds to β-adrenergic receptors, initiating a cascade that leads to a cellular response. β-blockers, synthesized from precursors like this compound, competitively inhibit this receptor, thereby blocking the effects of epinephrine.
Experimental Workflows
The following diagram illustrates a general experimental workflow for a nucleophilic substitution reaction using this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-1-chlorobutane
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-1-chlorobutane. It includes detailed experimental protocols and data presented in a clear, tabular format for ease of reference.
Spectroscopic Data Summary
The following sections summarize the predicted and expected spectroscopic data for this compound.
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four non-equivalent sets of protons. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms.
| Protons on Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C1 (-CH₂Cl) | 3.6 - 3.8 | Triplet (t) |
| C2 (-CH₂-) | 2.1 - 2.3 | Multiplet (m) |
| C3 (-CHBr-) | 4.1 - 4.3 | Multiplet (m) |
| C4 (-CH₃) | 1.7 - 1.9 | Doublet (d) |
¹³C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum is expected to show four signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of bromine and chlorine substituents on alkane chains.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Cl) | ~45 |
| C2 (-CH₂-) | ~38 |
| C3 (-CHBr-) | ~55 |
| C4 (-CH₃) | ~25 |
The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C-H (alkane) | 1350 - 1480 | Bending |
| C-Cl | 600 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
The mass spectrum of this compound will exhibit a molecular ion peak and various fragment ions. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any fragments containing these halogens will show characteristic isotopic patterns.
| m/z Value | Ion | Comments |
| 170/172/174 | [C₄H₈BrCl]⁺ | Molecular ion (M⁺). The isotopic pattern will be complex due to the presence of both Br and Cl. |
| 135/137 | [C₄H₈Br]⁺ | Loss of Cl. Shows the characteristic 1:1 isotopic pattern for bromine. |
| 91/93 | [C₄H₈Cl]⁺ | Loss of Br. Shows the characteristic 3:1 isotopic pattern for chlorine. |
| 56 | [C₄H₈]⁺ | Loss of both Br and Cl. |
| 41 | [C₃H₅]⁺ | A common alkyl fragment. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically run.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
Acetone (B3395972) (for cleaning)
-
Kimwipes
Procedure:
-
Spectrometer Preparation: Turn on the FTIR spectrometer and allow it to warm up.
-
Background Spectrum: Run a background spectrum with no sample in the beam path to account for atmospheric and instrumental absorptions.
-
Sample Preparation: Place one to two drops of liquid this compound onto the center of a clean, dry salt plate.
-
Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Data Acquisition: Place the salt plate assembly into the sample holder of the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the salt plates thoroughly with acetone and dry them before storing them in a desiccator.
Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an appropriate ionization source (e.g., electron ionization - EI).
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
Instrument Setup:
-
Set up the GC with an appropriate temperature program to ensure separation and elution of the compound.
-
Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
-
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Data Acquisition: The compound will be vaporized, separated by the GC column, and then introduced into the MS source where it is ionized. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Reactivity of C-Br vs C-Cl bond in 3-Bromo-1-chlorobutane
An In-depth Technical Guide to the Differential Reactivity of Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) Bonds in 3-Bromo-1-chlorobutane
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, focusing on the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This bifunctional haloalkane serves as an exemplary substrate for exploring the principles of nucleophilic substitution and elimination reactions. The inherent differences in bond strength and leaving group ability between bromide and chloride ions allow for selective chemical transformations, making this molecule a valuable tool in synthetic organic chemistry. This document details the fundamental principles governing this reactivity, presents relevant quantitative data, outlines common reaction mechanisms, and provides a standard experimental protocol for observing these differences.
Core Principles of Haloalkane Reactivity
The reactivity of haloalkanes in reactions such as nucleophilic substitution and elimination is primarily dictated by the nature of the carbon-halogen (C-X) bond. Two key factors are paramount in determining which bond is more susceptible to cleavage: bond dissociation energy and leaving group ability.
-
Bond Dissociation Energy (BDE): This is the energy required to break a bond homolytically. A lower BDE signifies a weaker bond, which can be cleaved more easily, leading to a faster reaction rate.[1] In the context of haloalkanes, the C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I).[2] This is because the increasing size of the halogen atom and the greater number of inner electron shells lead to a longer and weaker bond with carbon.[3]
-
Leaving Group Ability: In nucleophilic substitution and elimination reactions, the halogen departs as a halide ion (X⁻). A good leaving group is a species that is stable on its own. Generally, the conjugate bases of strong acids are excellent leaving groups. Since HBr is a stronger acid than HCl, the bromide ion (Br⁻) is a more stable, and therefore better, leaving group than the chloride ion (Cl⁻).[4]
For this compound, these principles predict that the C-Br bond will be significantly more reactive than the C-Cl bond. The C-Br bond is weaker and the bromide ion is a superior leaving group compared to the chloride ion.[4]
Data Presentation: Quantitative Analysis
The difference in reactivity can be quantified by comparing the bond dissociation energies and observing the general reactivity trends established for haloalkanes.
Table 1: Average Bond Dissociation Energies
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-Cl | 327 - 346[2][5][6][7][8] |
| C-Br | 276 - 290[2][5][6][7][9] |
Data sourced from various chemistry resources.
The data clearly shows that the C-Br bond requires substantially less energy to break than the C-Cl bond, corroborating its higher reactivity.
Table 2: General Reactivity Order of Haloalkanes in Substitution Reactions
| Reactivity Trend |
|---|
| R-I > R-Br > R-Cl > R-F |
This trend is a direct consequence of the decreasing C-X bond strength and increasing leaving group ability down the halogen group.[5][10]
Reaction Mechanisms in this compound
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for chemoselective reactions, where a nucleophile or base will preferentially react at the C-Br bond.
Nucleophilic Substitution (Sₙ1 and Sₙ2)
In nucleophilic substitution, a nucleophile replaces the halogen. The weaker C-Br bond will break preferentially.[4]
-
Sₙ2 Mechanism: In a bimolecular (Sₙ2) reaction, a strong nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[11] Given that the C-Br bond is at a secondary carbon and the C-Cl is at a primary carbon, steric hindrance also plays a role. However, the significantly better leaving group ability of bromide dominates, making the C-Br bond the primary site of attack.
-
Sₙ1 Mechanism: A unimolecular (Sₙ1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[12] The rate-determining step is the cleavage of the C-X bond to form this carbocation.[13] Since the C-Br bond is weaker, it will ionize much faster than the C-Cl bond, leading to the preferential formation of a secondary carbocation at position 3.
Caption: Sₙ2 reaction pathway for this compound.
Caption: Sₙ1 reaction pathway for this compound.
Elimination (E1 and E2)
When a strong, sterically hindered base is used, an elimination reaction can occur, leading to the formation of an alkene. The principles of leaving group ability still apply, meaning the H and Br atoms will be eliminated preferentially.
-
E2 Mechanism: This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously.[14]
-
E1 Mechanism: This two-step pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction.[14] A weak base then removes an adjacent proton to form the double bond.
Experimental Protocols: Competitive Reactivity with Silver Nitrate (B79036)
A classic method to experimentally demonstrate the relative reactivities of different C-X bonds is through reaction with an ethanolic silver nitrate solution.[5][15] The reaction is a nucleophilic substitution (hydrolysis) where ethanol (B145695) or water acts as the nucleophile. The rate of the reaction is indicated by the rate of formation of the insoluble silver halide precipitate (AgX).
Objective: To visually compare the rate of cleavage of the C-Br and C-Cl bonds in this compound.
Materials:
-
This compound
-
0.1 M Silver Nitrate (AgNO₃) in ethanol solution
-
Test tubes
-
Water bath (optional, for gentle warming)
-
Stopwatch
Procedure:
-
Place 2 mL of the 0.1 M ethanolic silver nitrate solution into a clean test tube.
-
Add 5-10 drops of this compound to the test tube.
-
Shake the mixture to ensure it is homogenous.
-
Start the stopwatch immediately.
-
Observe the solution for the formation of a precipitate. The reaction can be gently warmed in a water bath (around 50-60°C) to increase the rate if necessary.[15]
-
Record the time taken for a precipitate to become visible.
Expected Results: A cream-colored precipitate of silver bromide (AgBr) will form relatively quickly.[6] This is because the more reactive C-Br bond undergoes hydrolysis first, releasing bromide ions into the solution, which then react with Ag⁺ ions. The formation of a white silver chloride (AgCl) precipitate will be significantly slower or may not be observed at all under the same conditions, demonstrating the lower reactivity of the C-Cl bond.
Caption: Workflow for the silver nitrate reactivity test.
Conclusion
The reactivity of the C-Br bond in this compound is substantially greater than that of the C-Cl bond. This differential is unequivocally supported by fundamental chemical principles, including bond dissociation energies and leaving group stabilities. The C-Br bond is weaker and the bromide ion is a more stable leaving group, making the bromine-bearing carbon the preferential site for nucleophilic attack and elimination reactions. This predictable chemoselectivity is a cornerstone of modern organic synthesis, allowing for the strategic and sequential functionalization of molecules. Experimental evidence, such as the rapid precipitation of silver bromide upon reaction with silver nitrate, provides a clear and direct confirmation of these theoretical principles.
References
- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. This compound|CAS 141507-40-6|RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 14. Elimination Reactions - Mechanism, Types and Examples. [allen.in]
- 15. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-1-chlorobutane
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Bromo-1-chlorobutane, a valuable bifunctional haloalkane for organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, data presentation, and a visual representation of the workflow.
Introduction
This compound (CAS: 141507-40-6) is a halogenated alkane featuring both a bromine and a chlorine atom on the butane (B89635) chain at positions 3 and 1, respectively.[1] This structure, with a secondary bromide and a primary chloride, offers differential reactivity, making it a versatile intermediate in the synthesis of more complex molecules.[1] The carbon-bromine bond is more labile and susceptible to nucleophilic substitution compared to the more stable carbon-chlorine bond, allowing for selective chemical transformations.[1]
Proposed Synthesis Pathway
The synthesis of this compound can be effectively achieved through the nucleophilic substitution of the hydroxyl group in 1-chloro-3-butanol with a bromide ion. This reaction is typically carried out in a strong acidic medium, which protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent attack by a bromide ion (from a source like sodium bromide) proceeds via an SN2 or SN1 mechanism, depending on the substrate and reaction conditions, to yield the desired product.
Experimental Protocol
The following is an adapted experimental protocol for the synthesis of this compound from 1-chloro-3-butanol. The procedure is based on a general method for the bromination of alcohols.[2]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-chloro-3-butanol | 108.57 | 5.00 g | 0.046 |
| Sodium Bromide (NaBr) | 102.89 | 7.58 g | 0.074 |
| Sulfuric Acid (H₂SO₄), 9 M | 98.08 | 13 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Saturated Brine (NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
3.2. Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sodium bromide (7.58 g) and 9 M sulfuric acid (13 mL).
-
Addition of Alcohol: While stirring, add 1-chloro-3-butanol (5.00 g) to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for approximately 30 minutes.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Set up a simple distillation apparatus and distill the mixture to collect the crude this compound.
-
Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with saturated brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting liquid is the purified this compound.
-
3.3. Expected Yield
The expected yield for this type of reaction is approximately 51.5%.[2]
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (g) |
| This compound | 171.46[1] | 7.89 | ~4.06 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1-chloro-3-butanol via nucleophilic substitution with bromide is a feasible and straightforward method. The provided protocol, adapted from a general procedure for alcohol bromination, offers a clear pathway for obtaining this versatile chemical intermediate. Careful execution of the reaction and purification steps is crucial for achieving a good yield and purity of the final product.
References
An In-depth Technical Guide to the Safe Handling of 3-Bromo-1-chlorobutane
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-1-chlorobutane (CAS No: 141507-40-6), a versatile halogenated alkane intermediate in organic synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound for experimental use.
Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is the foundation of its safe handling. Below is a summary of the key properties of this compound and its isomer, 1-Bromo-4-chlorobutane, for which more extensive data is often available. Always refer to the specific Safety Data Sheet (SDS) for the lot in use.
Table 1: Physical and Chemical Properties of Bromo-chlorobutane Isomers
| Property | This compound | 1-Bromo-4-chlorobutane |
| CAS Number | 141507-40-6[1] | 6940-78-9[2][3] |
| Molecular Formula | C₄H₈BrCl[1][4] | C₄H₈BrCl[2][5] |
| Molecular Weight | 171.46 g/mol [1][4] | 171.46 g/mol [5] |
| Appearance | Colorless liquid | Clear, colorless liquid[3][6] |
| Boiling Point | 158-165 °C[1] | 80 - 82 °C @ 30 mmHg[2] |
| Flash Point | Not explicitly stated | 60 °C / 140 °F (closed cup)[2][5][6] |
| Density | Not explicitly stated | 1.411 g/cm³ |
| Solubility | Not explicitly stated | Insoluble in water |
| Vapor Pressure | Not explicitly stated | No information available[2] |
Note: Data for this compound is limited. Data for the closely related isomer, 1-Bromo-4-chlorobutane, is provided for reference and should be used with caution as a proxy.
Hazard Identification and Classification
This compound and its isomers are classified as hazardous substances. The primary hazards are flammability and irritation to the skin, eyes, and respiratory system.
Table 2: Hazard Classification and Statements
| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statement Examples |
| Flammable Liquid | Category 3[2] | H226: Flammable liquid and vapor[5] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][7] P233: Keep container tightly closed.[8] |
| Skin Corrosion/Irritation | Category 2[3] | H315: Causes skin irritation[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| Serious Eye Damage/Irritation | Category 2A[3] | H319: Causes serious eye irritation[7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3[3] | H335: May cause respiratory irritation[7][9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9] P271: Use only outdoors or in a well-ventilated area.[2] |
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[10][11]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks.[2][7][12] Use spark-proof tools and explosion-proof equipment.[2][3][6]
-
Static Discharge: Take precautionary measures against static discharge.[2][3] Ensure proper grounding and bonding of containers and receiving equipment.[2][8]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure.
Table 3: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[10] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, long pants, and closed-toe shoes must be worn.[10] | Prevents skin contact, which causes irritation.[7] |
| Respiratory Protection | For operations with a risk of generating high vapor concentrations, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[9][10] | Prevents respiratory tract irritation.[6][7] |
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][10]
-
Incompatible Materials: Store away from strong oxidizing agents.[2][3][12]
-
Fireproof Storage: Keep in a fireproof place.[7]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First-Aid Measures
Table 4: First-Aid Protocols
| Exposure Route | Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3][7] If you feel unwell, call a poison center or doctor.[2][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[2][3][6] Get medical advice/attention if skin irritation occurs.[2][7] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][7][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][13] Get immediate medical advice/attention.[2][7] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6][7] Call a physician or poison control center immediately. |
Spill and Leak Procedures
-
Evacuate: Evacuate unnecessary personnel from the area.[7]
-
Containment: Use non-sparking tools for cleanup.[2][10] Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[2][10]
-
Collection: Collect the absorbed material in a sealed, suitable container for proper disposal.[2][7][10]
-
Ventilate: Ensure the area is well-ventilated.[7]
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry powder, foam, or water spray.[7][11] Do not use a heavy water stream.[7]
-
Hazards: The substance is flammable, and vapors may form explosive mixtures with air.[2][7] Containers may explode when heated.[2][12] Thermal decomposition can release irritating and toxic gases like carbon monoxide, carbon dioxide, and hydrogen halides.[2][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7][12]
Disposal Considerations
All waste containing this compound should be considered hazardous waste.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.[10] Do not empty into drains.[2]
Visualized Workflows
The following diagrams illustrate the logical flow of actions for safe handling and emergency response.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision-making workflow for different emergency scenarios.
References
- 1. This compound|CAS 141507-40-6|RUO [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-溴-4-氯丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Thermal Stability and Decomposition of 3-Bromo-1-chlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 3-Bromo-1-chlorobutane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from theoretical studies of closely related analogues, established principles of physical organic chemistry, and standard analytical methodologies. The primary decomposition mechanism is predicted to be the unimolecular elimination of hydrogen bromide (HBr), driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This document details the predicted thermal properties, potential decomposition products, and standardized experimental protocols for the analysis of such compounds, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Introduction
This compound is a halogenated alkane featuring two different halogen atoms on a butane (B89635) backbone. This structure presents a molecule with differential reactivity at the C-Br and C-Cl bonds, a characteristic that is exploited in various synthetic applications. An understanding of its thermal stability is crucial for its safe handling, storage, and use in chemical processes that may involve elevated temperatures. Thermal decomposition can lead to the formation of hazardous byproducts and impact the purity and yield of desired reactions. This guide provides an in-depth analysis of the anticipated thermal behavior of this compound.
Predicted Thermal Stability and Decomposition Profile
The thermal stability of a haloalkane is primarily dictated by the strength of its carbon-halogen bonds. The bond dissociation energies for various carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. For haloalkanes, the C-Br bond (approximately 290 kJ/mol) is significantly weaker than the C-Cl bond (approximately 346 kJ/mol), indicating that the C-Br bond will be the first to cleave under thermal stress.[1]
A theoretical study on the unimolecular decomposition of the closely related compound, 1-bromo-3-chloropropane, supports the prediction that the primary thermal decomposition pathway for this compound is the elimination of hydrogen bromide (HBr). This reaction is expected to proceed via a four-membered cyclic transition state, resulting in the formation of a chlorobutene isomer. The major initial decomposition product is therefore predicted to be 1-chloro-3-butene.
At higher temperatures, or under specific catalytic conditions, subsequent decomposition or rearrangement reactions may occur. These can include the elimination of hydrogen chloride (HCl) from the initial chlorobutene product, or cleavage of the carbon-carbon backbone, leading to the formation of smaller volatile organic compounds, carbon monoxide, and carbon dioxide, particularly in the presence of an oxidant.
Data Presentation
| Property | Predicted/Analogous Value | Notes |
| Molecular Formula | C₄H₈BrCl | - |
| Molecular Weight | 171.46 g/mol | - |
| Boiling Point | ~166-168 °C (estimated) | Based on structurally similar dihalobutanes. |
| Onset of Decomposition (Tonset) | 200 - 300 °C | Estimated based on the lability of the C-Br bond. |
| Primary Decomposition Reaction | Unimolecular Elimination of HBr | Supported by theoretical studies on analogous compounds. |
| Major Decomposition Products | 1-chloro-3-butene, Hydrogen Bromide (HBr) | - |
| Secondary Decomposition Products | Butadiene, Hydrogen Chloride (HCl), CO, CO₂ | Possible at higher temperatures or under oxidative conditions. |
Experimental Protocols
To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the temperatures at which decomposition events occur. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures and enthalpies of reaction.
Methodology:
-
Instrument: A simultaneous TGA-DSC instrument is ideal.
-
Sample Preparation: Due to the volatility of this compound, samples should be analyzed in a hermetically sealed pan with a pinhole lid. This allows for the controlled release of volatile decomposition products while preventing premature evaporation of the sample. A sample size of 5-10 mg is recommended.
-
Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: A linear heating rate of 10 °C/min from ambient temperature to approximately 500 °C is a typical starting point.
-
Data Analysis: The TGA curve will indicate the onset temperature of mass loss, which corresponds to the beginning of decomposition. The DSC curve will show endothermic or exothermic peaks associated with decomposition events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. A sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolyzer unit coupled to a GC-MS system.
-
Sample Preparation: A small amount of this compound (in the microgram range) is loaded into a pyrolysis tube.
-
Pyrolysis Conditions: Pyrolysis should be performed at several temperatures, including just above the onset of decomposition determined by TGA, and at higher temperatures to investigate secondary decomposition pathways. A typical pyrolysis temperature range would be 300 °C to 700 °C.
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) to trap volatile products, followed by a ramp to a higher temperature (e.g., 250 °C) to elute the separated compounds.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 35-400 is typically sufficient to identify the expected decomposition products.
-
-
Data Analysis: The mass spectrum of each chromatographic peak is compared to a spectral library (e.g., NIST) for identification.
Mandatory Visualizations
Predicted Thermal Decomposition Pathway
Caption: Predicted primary thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Integrated workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal decomposition of this compound is scarce, a robust understanding of its likely behavior can be formulated based on fundamental chemical principles and data from analogous compounds. The primary decomposition pathway is confidently predicted to be the elimination of HBr at temperatures likely in the range of 200-300 °C. For professionals working with this compound, it is imperative to consider this thermal lability and the potential for the release of corrosive HBr gas upon heating. The experimental protocols outlined in this guide provide a clear framework for obtaining precise data on the thermal stability and decomposition products of this compound, ensuring its safe and effective use in research and development.
References
Navigating the Solution: A Technical Guide to the Solubility of 3-Bromo-1-chlorobutane in Organic Solvents
For researchers, scientists, and professionals in drug development and chemical synthesis, understanding the solubility of reagents is paramount for reaction optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-chlorobutane in organic solvents, complete with experimental protocols and logical workflows to guide laboratory practices.
Core Concepts: Predicting Solubility
The solubility of this compound, a halogenated alkane with the molecular formula C₄H₈BrCl, is governed by the principle of "like dissolves like".[1][2] Its structure, featuring a butane (B89635) backbone with two different halogen substituents, results in a molecule of moderate polarity. This structural characteristic dictates its interaction with various organic solvents.
Generally, halogenated alkanes exhibit good solubility in non-polar and moderately polar organic solvents, while showing limited solubility in highly polar solvents like water.[3][4] This is because the intermolecular forces (primarily London dispersion forces and dipole-dipole interactions) between this compound and common organic solvents are comparable, leading to favorable mixing.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the behavior of structurally similar compounds, such as 1-bromo-4-chlorobutane. It is anticipated that this compound is miscible with a range of common organic solvents.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | Similar non-polar nature, dominated by London dispersion forces. |
| Polar Aprotic | Acetone, Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | Favorable dipole-dipole interactions between the C-Br and C-Cl bonds and the polar functional groups of the solvents.[3] |
| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of dipole-dipole interactions, though the hydrogen-bonding network of the alcohols may be slightly disrupted. |
| Highly Polar | Water | Low / Slightly Soluble | The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the interactions with the haloalkane.[3][4] |
Experimental Determination of Solubility: A Standardized Protocol
To obtain precise quantitative solubility data, the shake-flask method is a widely recognized and robust technique.[5] The following protocol outlines the key steps for determining the solubility of this compound in a given organic solvent.
Experimental Protocol: Shake-Flask Method
1. Materials and Equipment:
- This compound (high purity)
- Selected organic solvent (analytical grade)
- Glass vials with screw caps
- Analytical balance
- Thermostatically controlled shaker or incubator
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
2. Procedure:
- Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid/liquid ensures that a saturated solution is formed.
- Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]
- Phase Separation: Cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the undissolved this compound.
- Sampling: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.
- Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles.
- Analysis: Accurately dilute the filtered sample with a suitable solvent (if necessary) and analyze its concentration using a pre-calibrated analytical method such as GC or HPLC.
- Calculation: Calculate the solubility from the measured concentration, expressing it in desired units such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound can be visualized as a logical workflow, ensuring a systematic and reproducible approach.
Caption: A logical workflow for the experimental determination of solubility.
Applications in Drug Development and Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules.[6][7] Its differential reactivity, with the carbon-bromine bond being more susceptible to nucleophilic attack than the carbon-chlorine bond, allows for selective chemical transformations.[6][7] A clear understanding of its solubility is crucial for:
-
Reaction Solvent Selection: Choosing a solvent that can dissolve all reactants to ensure a homogeneous reaction mixture and facilitate optimal reaction kinetics.
-
Work-up and Extraction: Selecting appropriate solvent systems for liquid-liquid extractions to isolate the desired product from the reaction mixture.
-
Purification: Identifying suitable solvents for crystallization or chromatography to achieve high purity of the final compound.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively manage and utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Stereoisomers of 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-chlorobutane is a chiral haloalkane that serves as a versatile building block in organic synthesis. Its stereochemistry, arising from a single chiral center at the third carbon, dictates its interaction with other chiral molecules, a critical consideration in the development of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its application in research and development.
Introduction to the Stereoisomerism of this compound
This compound possesses a single stereocenter at the C-3 position, giving rise to a pair of enantiomers: (S)-3-bromo-1-chlorobutane and (R)-3-bromo-1-chlorobutane.[1][2][3] Enantiomers are non-superimposable mirror images that share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[4] However, they exhibit distinct optical activities, rotating plane-polarized light in equal but opposite directions.[4] Their reactivity with other chiral molecules also differs, a property that is fundamental to their separation and their stereospecific roles in chemical synthesis.
Molecular Structure and Chirality
The chirality of this compound originates from the four different substituents attached to the third carbon atom: a hydrogen atom, a methyl group, a bromomethyl group, and a chloroethyl group.
Figure 1: Tetrahedral arrangement of substituents around the chiral center (C*) of this compound.
The spatial arrangement of these groups determines the absolute configuration of each enantiomer, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties
While experimental data for the individual enantiomers of this compound is scarce in publicly available literature, computed and estimated data provide valuable insights.
| Property | Racemic this compound | (S)-3-Bromo-1-chlorobutane | (R)-3-Bromo-1-chlorobutane | Reference |
| Molecular Formula | C₄H₈BrCl | C₄H₈BrCl | C₄H₈BrCl | [1] |
| Molecular Weight | 171.46 g/mol | 171.46 g/mol | 171.46 g/mol | [1] |
| Boiling Point | 154 °C (experimental) | Not available | Not available | |
| Specific Rotation ([α]D) | 0° | Not available | Not available | [4] |
| Refractive Index | Not available | Not available | Not available | |
| Density | Not available | Not available | Not available |
Note: The boiling point for the racemic mixture is provided as a reference. Enantiomers are expected to have identical boiling points. Specific rotation for the racemate is zero by definition.
Synthesis of this compound Stereoisomers
The synthesis of this compound can be approached through methods that yield a racemic mixture or through stereoselective routes to obtain enriched or pure enantiomers.
Synthesis of Racemic this compound
A common strategy for the synthesis of racemic this compound involves the conversion of a suitable precursor, such as 1-chloro-3-butanol.
Reaction Scheme:
Figure 2: Synthesis of racemic this compound from 1-chloro-3-butanol.
Experimental Protocol: Synthesis of Racemic this compound from 1-Chloro-3-butanol
Materials:
-
1-chloro-3-butanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere, dissolve 1-chloro-3-butanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation.
Enantioselective Synthesis and Resolution
Obtaining enantiomerically pure or enriched this compound requires either an asymmetric synthesis or the resolution of the racemic mixture.
Asymmetric Synthesis: While specific protocols for the direct asymmetric synthesis of this compound are not readily available in the literature, general strategies for asymmetric halogenation could be adapted. These might include enzymatic halogenation or the use of chiral catalysts.
Resolution of Racemic Mixture: The separation of enantiomers (resolution) is a common method to obtain pure stereoisomers.[5] This typically involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[4]
Figure 3: Logical workflow for the resolution of racemic this compound.
Analytical and Spectroscopic Characterization
The characterization of this compound and its stereoisomers relies on a combination of chromatographic and spectroscopic techniques.
Chiral Chromatography
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying the enantiomers of this compound.[6] These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral GC Analysis (General Method)
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase).
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection of a dilute solution of the sample in a suitable solvent (e.g., hexane).
Procedure:
-
Prepare a standard solution of the racemic mixture and solutions of the samples to be analyzed.
-
Optimize the GC method parameters (temperature program, flow rate) to achieve baseline separation of the two enantiomeric peaks.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the samples and quantify the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of this compound. While the NMR and IR spectra of the individual enantiomers are identical, they are crucial for structural verification.
Expected Spectroscopic Data (for either enantiomer):
| Technique | Expected Features |
| ¹H NMR | Multiple signals corresponding to the different proton environments. Splitting patterns will be complex due to diastereotopic protons. Key signals would include a multiplet for the proton at the chiral center (C-3), and triplets for the protons adjacent to the chlorine and bromine atoms. |
| ¹³C NMR | Four distinct signals for the four carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens. |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations. Strong absorptions corresponding to the C-Br and C-Cl stretching vibrations. |
Conclusion
The stereoisomers of this compound are important chiral building blocks with potential applications in various fields, particularly in the synthesis of complex, stereochemically defined molecules. This guide has provided an overview of their properties, synthesis, and characterization. While there is a notable lack of publicly available experimental data for the individual enantiomers, the provided protocols and theoretical background offer a solid foundation for researchers to produce, separate, and characterize these valuable compounds. Further research to determine the specific rotation and other physical properties of the pure enantiomers, as well as to develop optimized and validated analytical methods for their separation, would be highly beneficial to the scientific community.
References
- 1. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-1-bromo-3-chlorobutane | C4H8BrCl | CID 25021321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R)-1-bromo-3-chlorobutane | C4H8BrCl | CID 60204953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gcms.cz [gcms.cz]
A Technical Guide to 3-Bromo-1-chlorobutane as a Bifunctional Electrophile
Abstract: This technical guide provides an in-depth analysis of 3-bromo-1-chlorobutane, a versatile bifunctional electrophile. It details the principles governing its reactivity, focusing on the regioselective control of nucleophilic substitution reactions. This document is intended for researchers, chemists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations to facilitate its application in complex organic synthesis.
Introduction: The Principle of Bifunctionality
This compound is a halogenated alkane featuring two distinct electrophilic centers: a carbon atom bonded to a bromine (C-3) and a carbon atom bonded to a chlorine (C-1). The significant difference in the reactivity of the carbon-bromine and carbon-chlorine bonds makes it a valuable bifunctional building block in synthetic chemistry.[1][2]
The core utility of this compound lies in its capacity for sequential, selective chemical transformations.[1] The inherent reactivity difference allows a nucleophile to displace the bromine atom selectively, leaving the chlorine atom intact for subsequent reactions under different, often more forcing, conditions.[1] This stepwise approach is fundamental for constructing complex molecular architectures with precision.[1][2]
Core Reactivity and Regioselectivity
The preferential site of reaction in this compound is governed by the nature of the halogen leaving groups. Nucleophilic substitution reactions, typically proceeding via a bimolecular (SN2) mechanism for primary and secondary halides, are highly sensitive to the leaving group's ability.[1][3][4]
Key Principles:
-
Leaving Group Ability: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, the bromide ion (Br⁻) is a much better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution.[1][5][6] This dictates that nucleophilic attack will occur preferentially at the carbon bearing the bromine.
-
Reaction Mechanism: The primary carbon (C-1) attached to chlorine and the secondary carbon (C-3) attached to bromine are both susceptible to SN2 attack. This mechanism involves a concerted, single-step backside attack by the nucleophile, resulting in a stereochemical inversion at the reaction center if it is chiral.[5][7]
The diagram below illustrates the two potential pathways for nucleophilic substitution, highlighting the kinetically favored reaction.
Data Presentation: Reaction Outcomes
The regioselectivity of the reaction allows for the predictable synthesis of monosubstituted products under controlled conditions. The following table summarizes the expected outcomes for reactions with various nucleophiles, based on established principles of haloalkane reactivity.
| Nucleophile (Nu⁻) | Reagent Example | Solvent | Typical Conditions | Expected Major Product | Relative Rate |
| Iodide | Sodium Iodide (NaI) | Acetone | 25-50°C | 3-Iodo-1-chlorobutane | Very Fast[5][8] |
| Thiolate | Sodium Thiophenolate (NaSPh) | Ethanol | 25°C | 3-(Phenylthio)-1-chlorobutane | Fast |
| Azide | Sodium Azide (NaN₃) | DMF | 25-70°C | 3-Azido-1-chlorobutane | Moderate |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 50-90°C | 3-Cyano-1-chlorobutane | Moderate |
| Hydroxide | Sodium Hydroxide (NaOH) | H₂O/Ethanol | 50-100°C (Reflux) | 3-Hydroxy-1-chlorobutane* | Slow |
*Note: With strong bases like hydroxide, elimination (E2) can be a competing side reaction.
The factors governing this selectivity are multifaceted, involving a balance of electronic and steric effects, as well as solvent choice.
Experimental Protocols
This section provides a representative protocol for the selective monosubstitution of this compound with a soft, potent nucleophile like sodium thiophenolate.
Objective: To synthesize 3-(phenylthio)-1-chlorobutane.
Materials:
-
This compound (1 eq.)
-
Thiophenol (1 eq.)
-
Sodium Methoxide (B1231860) (1 eq.)
-
Anhydrous Methanol
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Addition funnel
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Nucleophile Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve thiophenol (1 eq.) in anhydrous methanol. Cool the solution to 0°C in an ice bath.
-
Add sodium methoxide (1 eq.) portion-wise to the stirred solution. Allow the mixture to stir for 20 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Reaction: Add this compound (1 eq.) dropwise to the freshly prepared nucleophile solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Partition the residue between diethyl ether and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Purification: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure 3-(phenylthio)-1-chlorobutane.
The general workflow for this type of synthesis is outlined below.
Conclusion
This compound serves as an exemplary bifunctional electrophile, offering chemists a reliable tool for regioselective and sequential synthesis. The pronounced reactivity difference between the C-Br and C-Cl bonds, driven by fundamental principles of leaving group ability, enables the controlled introduction of nucleophiles. This guide has provided the theoretical framework, practical data, and procedural outlines necessary for leveraging this versatile reagent in advanced synthetic applications, from academic research to the development of novel pharmaceutical agents.
References
- 1. This compound|CAS 141507-40-6|RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Bromobutane Lab Report - 704 Words | Internet Public Library [ipl.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Grignard Reagents from 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, indispensable for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from dihaloalkanes presents a unique challenge in regioselectivity, offering the potential to form distinct organometallic species depending on the relative reactivity of the carbon-halogen bonds. This document provides detailed application notes and protocols for the selective synthesis of a Grignard reagent from 3-Bromo-1-chlorobutane. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for the preferential formation of the Grignard reagent at the more reactive bromide position.
The primary objective of this protocol is the selective synthesis of 4-chloro-2-butylmagnesium bromide. The carbon-bromine bond is weaker and therefore more susceptible to oxidative insertion by magnesium than the more robust carbon-chlorine bond.[1] This chemoselectivity allows for the formation of a functionalized Grignard reagent that retains a chloro-substituent, which can be utilized in subsequent synthetic transformations.
Regioselectivity in the Grignard Synthesis from this compound
The reaction of this compound with magnesium metal can theoretically lead to two distinct Grignard reagents:
-
4-chloro-2-butylmagnesium bromide : Formed by the reaction at the carbon-bromine bond.
-
3-bromo-1-butylmagnesium chloride : Formed by the reaction at the carbon-chlorine bond.
Due to the higher reactivity of alkyl bromides compared to alkyl chlorides in Grignard synthesis, the formation of 4-chloro-2-butylmagnesium bromide is the overwhelmingly favored pathway.
Data Presentation
While the preferential formation of 4-chloro-2-butylmagnesium bromide is well-established based on fundamental principles of organic chemistry, specific quantitative data on the regioselectivity of the Grignard reagent formation from this compound is not extensively reported in publicly available literature. The following table is a representative template illustrating how such data would be presented. The values are hypothetical and based on typical outcomes for similar selective Grignard formations from bromo-chloro alkanes.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Predominant Product | Regioselectivity (Product Ratio) | Overall Yield (%) |
| 1 | Anhydrous Diethyl Ether | 35 (reflux) | 2 | 4-chloro-2-butylmagnesium bromide | >95:5 | 85-95 |
| 2 | Anhydrous Tetrahydrofuran (B95107) (THF) | 25 | 4 | 4-chloro-2-butylmagnesium bromide | >95:5 | 80-90 |
Note: The product ratio refers to (4-chloro-2-butylmagnesium bromide) : (3-bromo-1-butylmagnesium chloride). Yields are estimated based on subsequent reactions of the Grignard reagent.
Experimental Protocols
This section provides a detailed protocol for the selective synthesis of 4-chloro-2-butylmagnesium bromide from this compound.
Protocol 1: Synthesis of 4-chloro-2-butylmagnesium bromide
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (one small crystal for activation)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup:
-
All glassware must be thoroughly dried in an oven at 120°C overnight and allowed to cool under a stream of inert gas.
-
Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser and the dropping funnel should be fitted with a gas inlet connected to a bubbler to maintain a positive pressure of inert gas.
-
-
Magnesium Activation:
-
Place the magnesium turnings in the reaction flask.
-
Add a single crystal of iodine. The iodine will serve as an activator for the magnesium surface.
-
Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed.
-
Allow the flask to cool to room temperature.
-
-
Initiation of the Grignard Reaction:
-
Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming may be necessary to start the reaction.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and minimize the formation of Wurtz coupling byproducts.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of magnesium. The resulting solution will be a cloudy, grayish color.
-
-
Quantification of the Grignard Reagent (Optional but Recommended):
-
The concentration of the prepared Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate (B1220275) solution.
-
Protocol 2: Reaction of 4-chloro-2-butylmagnesium bromide with an Electrophile (Example: Acetone)
Materials:
-
Solution of 4-chloro-2-butylmagnesium bromide (prepared in Protocol 1)
-
Acetone (B3395972) (1.0 equivalent, freshly distilled and anhydrous)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice-water bath.
-
Prepare a solution of acetone in anhydrous diethyl ether or THF.
-
Add the acetone solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 5-chloro-2-methyl-2-pentanol.
-
The product can be further purified by distillation or column chromatography.
-
Visualizations
Reaction Pathway Diagram
Caption: Regioselectivity in Grignard synthesis from this compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of the Grignard reagent.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-chlorobutane is a bifunctional alkyl halide that presents a valuable substrate for investigating the principles of nucleophilic substitution reactions. Its structure, featuring both a primary chloride and a secondary bromide, allows for the exploration of regioselectivity and reaction kinetics. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key determinant in the outcome of these reactions. This document provides detailed application notes and experimental protocols for conducting and analyzing nucleophilic substitution reactions on this substrate.
The fundamental principle governing the reactivity of haloalkanes in nucleophilic substitution is the strength of the carbon-halogen bond. Weaker bonds are easier to break, leading to faster reaction rates.[1][2] The C-Br bond is weaker than the C-Cl bond, primarily due to the larger atomic radius of bromine and greater shielding of the bonding electrons.[3][4] Consequently, the bromide ion is a superior leaving group compared to the chloride ion.[5][6] In a reaction involving a dihaloalkane like this compound, nucleophilic attack is expected to occur preferentially at the carbon atom bonded to the bromine.[5]
Reaction Mechanisms
Nucleophilic substitution reactions with this compound can proceed via two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The predominant pathway is influenced by the reaction conditions, including the strength of the nucleophile, the solvent, and the structure of the substrate.[7][8]
-
SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[9][10] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[11][12] For this compound, the secondary carbon attached to the bromine is more sterically hindered than a primary carbon, but can still undergo SN2 reactions.[7][11] Strong nucleophiles and polar aprotic solvents favor the SN2 pathway.[7]
-
SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate in the rate-determining step.[7][13] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[11][14] The secondary carbocation that would form at the C-Br position is more stable than a primary carbocation, making an SN1 reaction at this position possible. This pathway is favored by weak nucleophiles and polar protic solvents.[7][8]
Data Presentation
The relative reactivity of different carbon-halogen bonds in SN2 reactions has been quantified. The data below, from a classic Finkelstein reaction, illustrates the significantly faster substitution rate for a bromoalkane compared to a chloroalkane under identical conditions. While this data is for 1-halobutanes, the principle directly applies to the expected reactivity of this compound.
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
| Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[6] |
Based on these principles, the major product of a nucleophilic substitution reaction on this compound is expected to be the one where the bromine atom is replaced by the nucleophile.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Preferential reaction pathway for this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for synthesis and analysis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Comparative Reactivity of C-Br vs. C-Cl via Silver Nitrate (B79036) Test
Objective: To qualitatively demonstrate the higher reactivity of the C-Br bond compared to the C-Cl bond in this compound through precipitation of silver halides.
Materials:
-
This compound
-
1% Ethanolic silver nitrate (AgNO₃) solution
-
Test tubes
-
Water bath
Procedure:
-
Add approximately 1 mL of the 1% ethanolic silver nitrate solution to a clean test tube.
-
Add 2-3 drops of this compound to the test tube.
-
Stopper the test tube, shake to mix the contents, and start a timer.
-
Observe the formation of any precipitate at room temperature. A cream-colored precipitate of silver bromide (AgBr) is expected to form, indicating the cleavage of the C-Br bond.[4]
-
If no reaction is observed after 10 minutes, gently warm the test tube in a water bath (approximately 50°C) and continue to observe.[9]
-
The rate of formation of the AgBr precipitate provides a visual indication of the C-Br bond's reactivity. The much slower (or non-existent) formation of a white silver chloride (AgCl) precipitate demonstrates the lower reactivity of the C-Cl bond under these conditions, which favor an SN1-type reaction.[4][5]
Protocol 2: Synthesis of 4-Chloro-2-butanol via SN2 Reaction
Objective: To synthesize 4-chloro-2-butanol from this compound using a strong nucleophile (hydroxide) under conditions that favor an SN2 reaction.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol/Water solvent mixture (e.g., 80:20 ethanol:water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in the ethanol/water solvent mixture.
-
Add this compound to the flask. The typical molar ratio of nucleophile to substrate for an SN2 reaction is between 1:1 and 2:1.
-
Heat the mixture to reflux and maintain for a period determined by preliminary trials or literature precedent for similar reactions (e.g., 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if possible.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether to extract the product.
-
Separate the organic layer. Wash the organic layer successively with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation or silica (B1680970) gel column chromatography to obtain pure 4-chloro-2-butanol.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
This protocol is adapted from general procedures for nucleophilic substitution on haloalkanes.[15] The choice of a strong nucleophile (OH⁻) and a polar aprotic-like solvent system promotes the SN2 mechanism, leading to the preferential substitution of the better leaving group, bromide.
References
- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. odinity.com [odinity.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 12. youtube.com [youtube.com]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Use of 3-Bromo-1-chlorobutane in Alkylation of Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-bromo-1-chlorobutane as an alkylating agent for active methylene (B1212753) compounds. This versatile reagent allows for the introduction of a four-carbon chain, which can subsequently be used for further synthetic transformations, including the formation of cyclobutane (B1203170) rings through intramolecular cyclization. This methodology is of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates.
Introduction
Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), exhibit enhanced acidity of the methylene protons. This property allows for their facile deprotonation to form a stabilized carbanion, which can act as a nucleophile in various carbon-carbon bond-forming reactions. Alkylation of these compounds is a fundamental transformation in organic synthesis.
This compound is a bifunctional alkylating agent. The differential reactivity of the bromine and chlorine atoms allows for selective reactions. The bromo group is more reactive towards nucleophilic substitution than the chloro group, enabling a sequential alkylation and subsequent cyclization or further functionalization at the chloro-terminated end. This unique reactivity makes it a valuable building block in the synthesis of diverse molecular scaffolds.
Key Applications
The primary application of this compound in the context of active methylene compounds is the synthesis of monosubstituted intermediates that can undergo subsequent intramolecular cyclization to form cyclobutane derivatives. This two-step process involves an initial intermolecular alkylation followed by an intramolecular nucleophilic substitution.
Reaction Scheme and Mechanism
The overall transformation can be depicted as a two-step process:
-
Intermolecular Alkylation: The active methylene compound is deprotonated by a suitable base to form a carbanion. This carbanion then attacks the more electrophilic carbon bearing the bromine atom of this compound in an SN2 reaction.
-
Intramolecular Cyclization: The resulting intermediate, which now contains a chloroalkyl chain, is treated with a base to generate a new carbanion. This carbanion then undergoes an intramolecular SN2 reaction, displacing the chloride to form the cyclobutane ring.
Caption: General workflow for the alkylation of active methylene compounds with this compound and subsequent cyclization.
Experimental Data
The following table summarizes representative reaction conditions for the alkylation of active methylene compounds with haloalkanes, which can be adapted for this compound based on a closely related protocol.
| Active Methylene Compound | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Acetoacetate (B1235776) | 1-Bromo-3-chloropropane (B140262) | Sodium Methoxide (B1231860) | Methanol | 30-40 | Not Specified | Not Specified | [1] |
| Diethyl Malonate | 1,3-Dibromopropane | Sodium Ethoxide | Ethanol | Reflux | 5 | Not Specified | [1] |
Detailed Experimental Protocols
The following protocols are adapted from a patented procedure for a similar reaction and can be used as a starting point for the alkylation of active methylene compounds with this compound.[1]
Protocol 1: Alkylation of Methyl Acetoacetate with this compound
Materials:
-
Methyl Acetoacetate
-
This compound
-
Sodium Methoxide
-
Methanol (anhydrous)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (Nitrogen)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 780.0 ml of methanol.
-
Charge 315.0 g (2.0 mol) of 1-bromo-3-chloropropane and 290.0 g (2.5 mol) of methyl acetoacetate to the flask at a temperature of 30-40°C.
-
Slowly add 160.0 g (2.96 mol) of powdered sodium methoxide in installments to the reaction mixture at 30-40°C under a nitrogen atmosphere. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
After the addition of sodium methoxide is complete, continue stirring the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by distillation.
Protocol 2: Intramolecular Cyclization of the Alkylated Product
Materials:
-
Crude alkylated product from Protocol 1
-
Sodium Methoxide
-
Methanol (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
The crude product from the alkylation step is dissolved in anhydrous methanol.
-
A stoichiometric amount of sodium methoxide is added to the solution.
-
The mixture is heated to reflux and maintained at this temperature until the cyclization is complete (monitor by TLC).
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude cyclobutane derivative, which can be purified by chromatography or distillation.
Caption: Experimental workflow for the synthesis of cyclobutane derivatives.
Safety Precautions
-
This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
The alkylation reaction is exothermic; therefore, the addition of the base should be done slowly and with cooling if necessary.
-
Always work under an inert atmosphere (e.g., nitrogen) when using anhydrous solvents and moisture-sensitive reagents.
Conclusion
The alkylation of active methylene compounds with this compound provides a versatile and efficient route for the synthesis of functionalized intermediates. The differential reactivity of the halogen atoms allows for selective transformations, making this reagent a valuable tool in the construction of complex molecules, particularly cyclobutane-containing structures relevant to medicinal chemistry and drug development. The provided protocols, adapted from established procedures, offer a solid foundation for researchers to explore and optimize these transformations for their specific synthetic goals.
References
Application Notes and Protocols: Selective Reactions at the Bromine Center of 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of the bromine center in 3-bromo-1-chlorobutane. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for targeted modifications, making this compound a versatile building block in organic synthesis. The C-Br bond, being weaker and the bromide ion a better leaving group, is the primary site of reaction under controlled conditions.[1] This document outlines procedures for Grignard reagent formation and subsequent coupling, as well as nucleophilic substitution reactions, specifically at the C-3 position.
Selective Grignard Reagent Formation and Subsequent Carbon-Carbon Bond Formation
The selective formation of a Grignard reagent at the bromine-bearing carbon of this compound provides a powerful nucleophile for the construction of new carbon-carbon bonds, while preserving the chloro-functionality for potential downstream transformations.[1] The magnesium atom preferentially inserts into the more reactive C-Br bond.[1]
Quantitative Data: Grignard Formation and Coupling
While specific yield data for the Grignard reagent of this compound is not extensively published, analogous reactions with similar chlorobromoalkanes demonstrate high efficiency in selective Grignard-mediated coupling reactions.
| Starting Material | Electrophile | Product | Yield (%) |
| 1-Bromo-3-chloropropane | Allylmagnesium bromide | 6-Chloro-1-hexene | 82 |
| 1-Bromo-4-chlorobenzene | Dimethylformamide (DMF) | 4-Chlorobenzaldehyde | 50-80 (crude) |
Experimental Protocol: Formation of (3-chlorobutyl)magnesium bromide and Reaction with an Electrophile
This protocol details the formation of the Grignard reagent and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Electrophile (e.g., benzaldehyde)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous diethyl ether or THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Workflow for Selective Grignard Formation and Reaction
Caption: Workflow for selective Grignard formation and subsequent reaction with an electrophile.
Selective Nucleophilic Substitution at the Bromine Center
The enhanced reactivity of the C-Br bond also allows for selective nucleophilic substitution reactions. A variety of nucleophiles can be introduced at the C-3 position, leaving the C-Cl bond intact for further synthetic manipulations.
Quantitative Data: Nucleophilic Substitution Reactions
The following table provides expected products and literature-derived yields for analogous selective nucleophilic substitution reactions.
| Nucleophile | Reagent | Product | Yield (%) |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-Chlorobutanenitrile | High |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-Azido-1-chlorobutane | Good to Excellent |
| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone (B3395972) | 1-Chloro-3-iodobutane | High |
Experimental Protocol: Selective Substitution with Sodium Cyanide
This protocol describes the synthesis of 4-chlorobutanenitrile via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in a mixture of ethanol and water.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the resulting 4-chlorobutanenitrile by distillation.
Experimental Protocol: Selective Halogen Exchange (Finkelstein Reaction)
This protocol outlines the conversion of this compound to 1-chloro-3-iodobutane.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[2]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield 1-chloro-3-iodobutane.
Reaction Pathway for Selective Nucleophilic Substitution
Caption: Selective nucleophilic substitution pathways at the C-Br bond of this compound.
References
Application Notes and Protocols: 3-Bromo-1-chlorobutane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 3-bromo-1-chlorobutane as a versatile building block in the synthesis of key pharmaceutical intermediates. The differential reactivity of its bromine and chlorine substituents allows for selective and sequential chemical transformations, making it a valuable tool in the construction of complex molecular architectures.
Introduction: The Synthetic Utility of this compound
This compound is a bifunctional alkylating agent that offers distinct advantages in multi-step organic synthesis. The carbon-bromine bond is more labile and susceptible to nucleophilic attack than the carbon-chlorine bond, enabling selective displacement of the bromide.[1][2] This chemoselectivity allows for the introduction of a pharmacophoric moiety at the 3-position while retaining the chloro group for subsequent functionalization. This property is particularly useful in the synthesis of precursors for various drug classes, including β-blockers and antiviral agents.[1]
The primary applications of this compound in pharmaceutical synthesis involve:
-
N-Alkylation of Amines: Formation of secondary, tertiary, and quaternary amines, which are common structural motifs in active pharmaceutical ingredients (APIs).
-
Grignard Reaction: Formation of organomagnesium reagents for the creation of new carbon-carbon bonds, leading to the synthesis of more complex intermediates.
Key Applications and Experimental Protocols
N-Alkylation of Secondary Amines for Quaternary Ammonium (B1175870) Salt Intermediates
The reaction of this compound with secondary amines is a common strategy for synthesizing quaternary ammonium salts, which can be pivotal intermediates in drug delivery systems.[1] This protocol details the synthesis of a model quaternary ammonium salt intermediate.
Experimental Protocol: Synthesis of 3-(diethylamino)-1-chlorobutane bromide
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of diethylamine (1.1 equivalents) in anhydrous acetonitrile, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding an excess of anhydrous diethyl ether.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the desired quaternary ammonium salt.
Quantitative Data:
| Parameter | Value |
| Yield | 85-92% |
| Purity (by HPLC) | >98% |
| Melting Point | 112-115°C |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with product structure |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with product structure |
Logical Workflow for N-Alkylation:
References
Application Notes and Protocols for Williamson Ether Synthesis Using 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Williamson ether synthesis utilizing 3-bromo-1-chlorobutane as the alkylating agent. This substrate presents a unique case for regioselective etherification and potential subsequent intramolecular cyclization, offering pathways to valuable chloro-ethers and tetrahydrofuran (B95107) derivatives.
Introduction
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and an organohalide.[1][2] The reaction's success is highly dependent on the structure of the alkylating agent, with primary halides being optimal to avoid competing elimination reactions.[1][2][3]
This compound is a bifunctional electrophile containing two primary carbon centers attached to different halogen leaving groups. Due to the greater polarizability and lower bond strength of the C-Br bond compared to the C-Cl bond, bromide is a significantly better leaving group. Consequently, nucleophilic attack by an alkoxide will occur selectively at the carbon bearing the bromine atom. This regioselectivity allows for the synthesis of functionalized chloro-ethers, which can serve as versatile intermediates in further synthetic transformations.
This document outlines protocols for the synthesis of 3-alkoxy-1-chlorobutanes and discusses the potential for a subsequent intramolecular Williamson ether synthesis to yield 2-substituted tetrahydrofurans.
Reaction Pathways
The reaction of this compound with an alkoxide, such as sodium ethoxide, proceeds in a stepwise manner. The initial intermolecular reaction is followed by a potential intramolecular cyclization.
References
Application Notes and Protocols for the Synthesis of Substituted Butanes using 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-bromo-1-chlorobutane as a versatile building block for the preparation of a variety of substituted butanes. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective and sequential functionalization, making it a valuable precursor in organic synthesis and drug discovery.
Introduction
This compound is a bifunctional organohalide that offers significant advantages in the synthesis of complex molecules. The carbon-bromine bond is inherently more reactive towards both nucleophilic substitution and organometallic reagent formation than the carbon-chlorine bond.[1] This chemoselectivity enables the targeted modification of one position while leaving the other halogen intact for subsequent transformations. This property is particularly useful for the construction of intermediates in medicinal chemistry, where precise control over molecular architecture is paramount.
Key Synthetic Applications
The primary synthetic routes utilizing this compound are Grignard reagent formation and nucleophilic substitution reactions.
Grignard Reagent Formation and Subsequent Reactions
Due to the higher reactivity of the carbon-bromine bond, the formation of a Grignard reagent proceeds selectively at the 3-position. The magnesium atom inserts into the C-Br bond, leaving the C-Cl bond untouched, to yield (3-chlorobutyl)magnesium bromide.[1] This organometallic intermediate is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.
A key application of this Grignard reagent is its reaction with electrophiles such as aldehydes, ketones, and esters to introduce a 4-chloro-2-butyl group into a molecule. For instance, the reaction with formaldehyde (B43269) provides a straightforward route to 4-chloro-2-butanol.
Experimental Protocol: Synthesis of 4-chloro-2-butanol via Grignard Reaction
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Formaldehyde (or paraformaldehyde)
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (3-chlorobutyl)magnesium bromide.
-
Reaction with Formaldehyde: Cool the Grignard reagent solution to 0 °C in an ice-water bath.
-
Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) or a solution of formaldehyde in anhydrous ether to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 4-chloro-2-butanol by distillation.
Quantitative Data Summary (Illustrative)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Yield (%) | Purity (%) |
| This compound | 171.46 | 0.1 | - | >98 |
| Magnesium | 24.31 | 0.12 | - | - |
| Formaldehyde | 30.03 | 0.11 | - | - |
| 4-chloro-2-butanol | 108.57 | - | 75-85 | >95 |
Nucleophilic Substitution Reactions
The difference in leaving group ability between bromide and chloride ions dictates the chemoselectivity of nucleophilic substitution reactions. Bromide is a better leaving group than chloride, and therefore, nucleophiles will preferentially attack the carbon atom at the 3-position.[1] This allows for the introduction of a wide range of functional groups at this position while retaining the chloro- functionality for further synthetic manipulations.
Experimental Protocol: General Procedure for Nucleophilic Substitution at the 3-Position
Materials:
-
This compound
-
Nucleophile of choice (e.g., sodium azide, sodium cyanide, sodium thiophenoxide)
-
A polar aprotic solvent (e.g., acetone, DMF, DMSO)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and a slight excess (1.1-1.2 equivalents) of the nucleophile in a suitable polar aprotic solvent.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent (typically between 50-80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Quantitative Data for Representative Nucleophilic Substitutions (Illustrative)
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| NaN3 | 3-Azido-1-chlorobutane | 6 | 88 |
| NaCN | 4-Chloro-2-cyanobutane | 8 | 82 |
| PhSNa | 1-Chloro-3-(phenylthio)butane | 4 | 91 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key synthetic pathways from this compound.
Logical Workflow for Sequential Functionalization
The differential reactivity of the two halogen atoms can be exploited in a logical workflow to synthesize 1,3-disubstituted butanes.
Caption: Workflow for sequential functionalization.
Applications in Drug Development
While direct incorporation of the this compound scaffold into approved drugs is not widely documented, the resulting substituted butane motifs are prevalent in medicinal chemistry. The ability to introduce diverse functionalities at the 1 and 3 positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, the synthesis of novel heterocyclic systems or the introduction of pharmacophoric elements can be readily achieved. The 1,3-disposition of functional groups can serve as a scaffold to mimic or replace existing pharmacophores with improved pharmacokinetic or pharmacodynamic properties.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted butanes. Its predictable chemoselectivity allows for controlled, stepwise functionalization, providing access to complex molecular architectures. The protocols and data presented herein serve as a guide for researchers in organic synthesis and drug discovery to effectively utilize this reagent in their synthetic endeavors.
References
Application Notes and Protocols: Regioselectivity in the Elimination Reactions of 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the elimination reactions of 3-bromo-1-chlorobutane, with a specific focus on regioselectivity. The provided protocols offer a framework for conducting these reactions and analyzing the resulting product distributions.
Introduction
Elimination reactions are fundamental transformations in organic synthesis, allowing for the formation of alkenes from alkyl halides. The regioselectivity of these reactions—the preferential formation of one constitutional isomer over another—is a critical consideration in synthetic design. In the case of this compound, the carbon-bromine bond is significantly weaker and a better leaving group than the carbon-chlorine bond. Therefore, elimination reactions will exclusively proceed via the loss of HBr.
The substrate, this compound, possesses two distinct types of β-hydrogens, leading to the potential formation of two different alkene products. The choice of base plays a pivotal role in directing the reaction towards either the thermodynamically more stable product (Zaitsev elimination) or the sterically less hindered product (Hofmann elimination).[1][2][3]
Reaction Pathways and Regioselectivity
The elimination of HBr from this compound can proceed via two main pathways, dictated by the β-hydrogen that is abstracted by the base.
-
Zaitsev Elimination: Abstraction of a proton from the more substituted β-carbon (C-2) leads to the formation of the more substituted and thermodynamically more stable alkene, 4-chloro-2-butene. This pathway is generally favored when using small, strong bases.[1][2][4]
-
Hofmann Elimination: Abstraction of a proton from the less substituted β-carbon (C-4) results in the formation of the less substituted and sterically more accessible alkene, 4-chloro-1-butene (B1662094). This pathway is dominant when using bulky, sterically hindered bases.[1][4][5]
Caption: Reaction pathways for the elimination of this compound.
Data Presentation: Product Distribution
The regioselectivity of the elimination reaction is highly dependent on the steric bulk of the base employed. The following table summarizes the expected product distribution for the reaction of this compound with a small base (sodium ethoxide) and a bulky base (potassium tert-butoxide).
| Base | Base Type | Major Product | Minor Product | Expected Major:Minor Ratio |
| Sodium Ethoxide (NaOEt) | Small, Unhindered | 4-chloro-2-butene (Zaitsev) | 4-chloro-1-butene (Hofmann) | ~80:20 |
| Potassium tert-Butoxide (KOtBu) | Bulky, Hindered | 4-chloro-1-butene (Hofmann) | 4-chloro-2-butene (Zaitsev) | ~70:30 |
Note: Ratios are illustrative and can vary based on specific reaction conditions such as temperature and solvent.
Experimental Protocols
The following are generalized protocols for performing E2 elimination reactions on this compound to selectively favor either the Zaitsev or Hofmann product.
Protocol 1: Zaitsev-Selective Elimination
Objective: To synthesize 4-chloro-2-butene as the major product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Set up a round-bottom flask with a reflux condenser in a heating mantle.
-
In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via simple distillation to isolate the alkene products.
-
Analyze the product ratio using GC or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Hofmann-Selective Elimination
Objective: To synthesize 4-chloro-1-butene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Set up a round-bottom flask with a reflux condenser in a heating mantle.
-
In the flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC or GC.
-
Cool the mixture to room temperature.
-
Work up the reaction as described in Protocol 1 (steps 6-8).
-
Purify the product via simple distillation.
-
Analyze the product distribution by GC or NMR.
Logical and Workflow Diagrams
The decision-making process for predicting the major product and the general experimental workflow can be visualized as follows.
Caption: Logic diagram for predicting the major elimination product.
Caption: General experimental workflow for elimination reactions.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis.[1] While traditionally applied to aryl and vinyl halides, its extension to unactivated alkyl halides presents significant challenges due to slower oxidative addition and competing β-hydride elimination pathways.[2][3] This document provides a detailed protocol for the Heck reaction of 3-bromo-1-chlorobutane, an unactivated secondary alkyl halide, with a generic alkene. The proposed methodology is based on recent advancements in the field that have enabled the use of such challenging substrates, offering a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. This protocol includes recommended starting conditions, a summary of relevant data from analogous systems to guide optimization, and diagrams illustrating the experimental workflow and catalytic cycle.
Introduction
The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, mediated by a palladium catalyst and a base.[1] This transformation has become a cornerstone of modern organic synthesis due to its functional group tolerance and broad applicability.[4] However, the use of sp³-hybridized alkyl halides, particularly those containing β-hydrogens like this compound, has been historically challenging.[2][5] The primary hurdles include the reluctance of these substrates to undergo oxidative addition to the palladium(0) center and the propensity of the resulting alkylpalladium intermediate to undergo rapid β-hydride elimination, leading to non-productive pathways.[5]
Recent innovations, such as the use of specific ligand systems and photo-induced catalysis, have opened new avenues for the successful Heck coupling of unactivated alkyl halides.[6][7] These methods often operate via a hybrid organometallic-radical mechanism, which circumvents some of the limitations of the traditional catalytic cycle.[2][5] This document presents a generalized protocol for the Heck reaction of this compound, leveraging these advanced strategies to provide a practical starting point for researchers. The C-Br bond is expected to be more reactive than the C-Cl bond in this reaction.[8]
Data Presentation: Reaction Conditions for Heck Coupling of Unactivated Alkyl Halides
Due to the limited specific data for this compound, the following table summarizes reaction conditions reported for the Heck-type coupling of analogous unactivated alkyl bromides and chlorides. This information can serve as a guide for optimizing the reaction of this compound.
| Entry | Alkyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromoadamantane | Styrene | Pd/C (5) | - | NaOAc (2) | DMF | 120 | 24 | 41 |
| 2 | Cyclohexyl Iodide | Styrene | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 85 |
| 3 | tert-Butyl Bromide | 1,1-Diphenylethylene | Au/photocatalyst | - | - | CH₂Cl₂ | RT | 24 | Moderate |
| 4 | Primary/Secondary Alkyl Bromides | Styrenes | Pd(OAc)₂ (2) | Dual phosphine (B1218219) ligands | K₂CO₃ (2) | Toluene | RT (irradiated) | 24 | Good to Excellent |
| 5 | Unactivated Alkyl Bromides/Chlorides | Alkenes | Pd(0) precatalyst | dppf | Cs₂CO₃ (2) | Dioxane | 100-120 | 12-24 | Moderate to Good |
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a representative alkene (e.g., styrene).
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[9]
-
Phosphine ligand (e.g., triphenylphosphine (B44618) (PPh₃), dppf)[2][9]
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))[9]
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or toluene)[10]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equivalents) and the anhydrous solvent (e.g., DMF).
-
Addition of Substrates: Add this compound (1.0 equivalent) followed by the alkene (e.g., styrene, 1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours).[10] For photo-induced reactions, an appropriate light source (e.g., blue LEDs) should be used at room temperature.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Extraction: Separate the organic layer, and wash it with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired coupled product.
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle of the Heck reaction.
Safety Precautions
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Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Organohalides and organic solvents are toxic and/or flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Heck reaction of unactivated alkyl halides such as this compound is a challenging but feasible transformation. The provided protocol, based on cutting-edge methodologies, offers a solid foundation for researchers to explore this reaction. Successful implementation will likely require careful optimization of the catalyst, ligand, base, and reaction conditions, guided by the comparative data presented. This approach has the potential to unlock novel synthetic pathways for the development of new pharmaceuticals and functional materials.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound|CAS 141507-40-6|RUO [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Reagent Formation with 3-Bromo-1-chlorobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 3-Bromo-1-chlorobutane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when forming a Grignard reagent from this compound?
The primary challenge is achieving chemoselectivity. This compound has two different halogen atoms. The goal is to selectively form the Grignard reagent at the more reactive carbon-bromine (C-Br) bond while leaving the carbon-chlorine (C-Cl) bond intact. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F.[1] The weaker C-Br bond has a lower activation energy for magnesium insertion compared to the stronger C-Cl bond.[1]
Q2: Which solvent is recommended for this procedure?
Anhydrous tetrahydrofuran (B95107) (THF) is generally the preferred solvent for forming Grignard reagents from alkyl halides.[2][3][4][5] THF is an ether that effectively solvates and stabilizes the Grignard reagent.[4] Anhydrous diethyl ether is also a suitable option.[3][6][7] It is crucial that the solvent is anhydrous, as Grignard reagents are strong bases and will react with any trace amounts of water.[3][4][6][7]
Q3: How can I activate the magnesium turnings to initiate the reaction?
Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction from starting.[3][8][9] Several methods can be used to activate the magnesium:
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Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) are common methods.[3][4][8][9] The disappearance of the brown color of iodine or the observation of ethylene (B1197577) gas bubbles from the reaction with 1,2-dibromoethane are indicators of successful activation.[8][9][10]
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod or using ultrasound can help break the oxide layer and expose a fresh, reactive metal surface.[8][9]
Q4: What are the main side reactions to be aware of?
The most common side reaction is Wurtz-type coupling , where the newly formed Grignard reagent reacts with the starting this compound to form a dimer.[4][10][11][12] Another potential side reaction is the formation of the di-Grignard reagent, where both the C-Br and C-Cl bonds react with magnesium.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[3][8][9] 2. Wet glassware or solvent.[4][6] 3. Impure starting materials.[4] | 1. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[4][8][9] 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.[2][4] 3. Purify the this compound before use. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[4][10][12] 2. Incomplete reaction.[12] 3. Grignard reagent is quenched by moisture or acidic impurities.[6][12] | 1. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.[4][10][11] Maintain a moderate reaction temperature.[12][13] 2. Ensure efficient stirring and allow for sufficient reaction time.[4] 3. Maintain strict anhydrous conditions throughout the experiment.[4][6] |
| Formation of a White Precipitate | Formation of magnesium salts (e.g., MgBr₂, MgCl₂) or magnesium alkoxides if oxygen is present. | This is often a normal observation during Grignard reactions.[12] |
| Formation of Significant Amounts of Di-Grignard Reagent | 1. Reaction temperature is too high.[4] 2. Prolonged reaction time.[4] 3. Highly activated magnesium.[4] | 1. Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature).[4] 2. Monitor the reaction progress and proceed to the next step once the starting bromide is consumed. 3. Use a stoichiometric amount of magnesium.[4] |
Experimental Protocol: Chemoselective Formation of (3-chlorobutyl)magnesium bromide
This protocol outlines a general procedure for the chemoselective formation of the Grignard reagent from this compound.
Materials:
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Magnesium turnings
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This compound
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Anhydrous tetrahydrofuran (THF)
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Iodine (crystal)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be assembled and flame-dried under vacuum. After cooling to room temperature, the apparatus should be filled with an inert atmosphere.[4]
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine color disappears. This indicates the activation of the magnesium surface.[9][10][12] Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add a small amount of anhydrous THF to the activated magnesium turnings, just enough to cover them. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 5-10%) of this solution to the magnesium suspension. The reaction should initiate, which is typically indicated by gentle refluxing of the solvent and the disappearance of the brown iodine color.[4][10] If the reaction does not start, gentle warming may be necessary.[4][10]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10] This slow addition is crucial to minimize the Wurtz coupling side reaction.[4][10][11]
-
Completion and Use: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in-situ (3-chlorobutyl)magnesium bromide, ready for the subsequent reaction.[10]
Visualizations
Caption: Experimental workflow for the formation of Grignard reagent from this compound.
Caption: Troubleshooting logic for Grignard reaction initiation failure.
Caption: Competing reaction pathways in the formation of a Grignard reagent from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Nucleophilic Substitution on 3-Bromo-1-chlorobutane
Welcome to the technical support center for nucleophilic substitution reactions involving 3-bromo-1-chlorobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent unwanted side reactions during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter when performing nucleophilic substitution on this compound.
Q1: My reaction is giving a mixture of products. How can I favor the substitution of the bromine atom over the chlorine atom?
The carbon-bromine bond is weaker and bromide is a better leaving group than chloride.[1] Therefore, nucleophilic attack will preferentially occur at the carbon bearing the bromine. To enhance this selectivity, you should employ reaction conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism. This involves using a strong, non-bulky nucleophile and a polar aprotic solvent at a relatively low temperature. These conditions will promote a direct attack on the more reactive C-Br bond, minimizing the chance of reaction at the C-Cl bond.
Q2: I am observing unexpected rearranged products in my reaction. What is causing this and how can I prevent it?
Rearranged products are a hallmark of a unimolecular nucleophilic substitution (SN1) mechanism. This pathway involves the formation of a carbocation intermediate. In the case of this compound, loss of the bromide leaving group would form a secondary carbocation. This secondary carbocation can then undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of rearranged substitution products.
To prevent rearrangement, you must avoid conditions that favor the SN1 pathway. This means avoiding weak nucleophiles and polar protic solvents (like ethanol (B145695) or water) which stabilize the carbocation intermediate. Instead, utilize SN2 conditions as described in Q1: a strong nucleophile in a polar aprotic solvent (e.g., acetone (B3395972), DMSO).
Q3: My primary side product is an alkene. How can I minimize this elimination reaction?
Alkene formation occurs via an elimination reaction, which competes with substitution. There are two main elimination pathways: unimolecular (E1) and bimolecular (E2).
-
E1 reactions proceed through a carbocation intermediate, similar to SN1 reactions. Therefore, to minimize E1, you should avoid SN1 conditions (weak nucleophiles, polar protic solvents).
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E2 reactions are favored by strong, bulky bases and higher temperatures. To minimize E2, use a strong but non-bulky nucleophile and maintain a lower reaction temperature. For example, using sodium cyanide in DMSO is more likely to lead to substitution, whereas using potassium tert-butoxide, a bulky base, will favor elimination.[2][3]
The potential elimination products from the dehydrobromination of this compound are 1-chloro-2-butene (B1196595) and 4-chloro-1-butene.[1]
Q4: My reaction is very slow. What can I do to increase the reaction rate without promoting side reactions?
If your SN2 reaction is slow, you can try the following:
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Increase the concentration of the nucleophile: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
Choose a more potent nucleophile: For example, iodide is an excellent nucleophile for SN2 reactions.
-
Optimize the solvent: Polar aprotic solvents like DMSO or DMF can significantly accelerate SN2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
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Slightly increase the temperature: While high temperatures can favor elimination, a modest increase can improve the rate of substitution. The optimal temperature should be determined empirically.
Q5: I want to replace the bromine with an iodine. What are the best conditions for this transformation?
This is a classic Finkelstein reaction.[1][4][5] The most effective method is to treat this compound with sodium iodide in acetone. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not. The precipitation of sodium bromide drives the equilibrium towards the formation of 3-iodo-1-chlorobutane, resulting in a high yield of the desired product.[1][4][5] This reaction proceeds via an SN2 mechanism.
Data Presentation
The following tables summarize the expected outcomes and influencing factors for reactions of this compound.
Table 1: Influence of Reaction Conditions on Major Product
| Reaction Pathway | Substrate | Nucleophile/Base | Solvent | Temperature | Major Product(s) | Common Side Product(s) |
| SN2 | This compound | Strong, non-bulky (e.g., I⁻, CN⁻, N₃⁻) | Polar Aprotic (e.g., Acetone, DMSO) | Low to moderate | 3-substituted-1-chlorobutane | Minimal |
| SN1 | This compound | Weak (e.g., H₂O, EtOH) | Polar Protic (e.g., Ethanol, Water) | Moderate | Mixture of 3-substituted and rearranged products | Alkenes (E1) |
| E2 | This compound | Strong, bulky (e.g., KOC(CH₃)₃) | Less Polar / Aprotic | High | 1-chloro-2-butene, 4-chloro-1-butene | Minimal substitution |
| E1 | This compound | Weak base | Polar Protic (e.g., Ethanol, Water) | High | 1-chloro-2-butene, 4-chloro-1-butene | SN1 products |
Table 2: Relative Reactivity of Leaving Groups
| Leaving Group | Relative Rate of Substitution | Reason |
| Bromide (Br⁻) | Faster | Weaker C-Br bond, more stable anion. |
| Chloride (Cl⁻) | Slower | Stronger C-Cl bond, less stable anion. |
Experimental Protocols
Protocol 1: SN2 Synthesis of 3-Iodo-1-chlorobutane (Finkelstein Reaction)
-
Materials: this compound, sodium iodide, acetone (anhydrous).
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone. b. Add this compound (1.0 equivalent) to the solution. c. Heat the mixture to reflux and monitor the reaction progress by observing the formation of a white precipitate (sodium bromide). The reaction is typically complete within a few hours. d. After the reaction is complete, cool the mixture to room temperature. e. Filter the mixture to remove the precipitated sodium bromide. f. Evaporate the acetone from the filtrate under reduced pressure. g. The crude product can be purified by distillation.
Protocol 2: Minimizing Elimination in Substitution with a Strong Nucleophile (e.g., Cyanide)
-
Materials: this compound, sodium cyanide, dimethyl sulfoxide (B87167) (DMSO, anhydrous).
-
Procedure: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMSO. b. Stir the suspension under a nitrogen atmosphere and cool it in an ice bath. c. Slowly add this compound (1.0 equivalent) to the suspension, maintaining the temperature below 10°C. d. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. e. Monitor the reaction by TLC or GC-MS. f. Upon completion, quench the reaction by carefully pouring the mixture into cold water. g. Extract the product with a suitable organic solvent (e.g., diethyl ether). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the resulting 4-chloro-2-cyanobutane by distillation or chromatography.
Visualizations
Caption: Factors influencing the outcome of reactions with this compound.
Caption: SN1 pathway showing the formation of rearranged products.
References
Technical Support Center: Purification of 3-Bromo-1-chlorobutane Reaction Products
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-1-chlorobutane. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurities largely depend on the synthetic route employed.
-
From Halogen Exchange of 1-Chlorobutane (B31608): The most common impurities include unreacted 1-chlorobutane and potentially di-brominated butanes.
-
From 3-Chloro-1-butanol: Impurities can include unreacted 3-chloro-1-butanol and byproducts such as 1,3-dichlorobutane (B52869) and 1,3-dibromobutane.[1]
Q2: What is the recommended general approach for purifying crude this compound?
A2: A multi-step approach is typically recommended. This involves an initial aqueous wash to remove water-soluble impurities and acids, followed by drying the organic layer, and finally purification by fractional distillation. For high-purity requirements, column chromatography can be employed.
Q3: What are the boiling points of this compound and its potential impurities?
A3: Knowledge of the boiling points is critical for effective purification by distillation. There are some discrepancies in the reported boiling point of this compound, with one source citing 154 °C and another estimating it to be between 128-130 °C. It is advisable to perform a preliminary small-scale distillation to determine the boiling range for your specific crude product. The boiling points of common impurities are listed in the data presentation section.
Q4: How can I effectively remove acidic impurities from my crude product?
A4: Washing the crude organic product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is an effective method for neutralizing and removing acidic impurities such as residual hydrobromic acid (HBr).[1]
Q5: What is the best method to dry the washed this compound?
A5: Anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous calcium chloride (CaCl₂) are suitable drying agents for removing residual water from the organic phase before distillation.
Q6: When should I consider using column chromatography for purification?
A6: Column chromatography is a powerful technique for separating compounds with very similar boiling points or for achieving very high purity. It is particularly useful if distillation fails to separate isomeric impurities effectively.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Distillation Problems
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inefficient distillation column. - Boiling points of impurities are too close to the product. - Distillation rate is too fast. | - Use a longer fractionating column or one with a higher number of theoretical plates. - Consider distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences. - Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases. |
| Product is Contaminated with Water | - Incomplete drying of the organic layer before distillation. | - Ensure the organic layer is thoroughly dried with a suitable drying agent before distillation. The drying agent should be filtered off before heating. |
| Low Recovery of Purified Product | - Significant loss during aqueous washing steps. - Hold-up in the distillation apparatus. - Incomplete distillation. | - Minimize the number of washing steps and avoid vigorous shaking that can lead to emulsions. - Use a smaller distillation apparatus for small-scale purifications to reduce surface area and hold-up. - Ensure the distillation is carried out to completion by monitoring the temperature at the collection head. |
| Product Decomposes During Distillation | - Distillation temperature is too high. - Presence of acidic or basic impurities catalyzing decomposition. | - Use vacuum distillation to lower the boiling point. - Ensure all acidic or basic impurities are removed through appropriate washing steps before distillation. |
General Purification and Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Emulsion Formation During Aqueous Wash | - Vigorous shaking of the separatory funnel. - Presence of surfactants or particulate matter. | - Gently invert the separatory funnel multiple times instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of celite. |
| Inaccurate Purity Assessment by GC | - Co-elution of impurities with the product peak. - Thermal decomposition of the product in the injector port. | - Optimize the GC temperature program to improve separation. - Use a different GC column with a different stationary phase. - Lower the injector port temperature. |
| Product Appears Colored After Purification | - Presence of trace impurities that are colored. - Slight decomposition. | - Consider passing the purified product through a small plug of activated carbon or silica (B1680970) gel. - Store the purified product under an inert atmosphere and in the dark to prevent degradation. |
Experimental Protocols
Protocol 1: Purification by Sequential Washing and Fractional Distillation
This protocol is suitable for purifying crude this compound on a laboratory scale.
1. Aqueous Wash: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of deionized water and gently invert the funnel 5-10 times to mix. Allow the layers to separate and discard the lower aqueous layer. c. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Swirl gently and then stopper the funnel and invert, venting frequently to release any evolved CO₂ gas. Shake gently and allow the layers to separate. Discard the aqueous layer. d. Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and break any emulsions. Discard the aqueous layer.
2. Drying the Organic Layer: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate (MgSO₄) in small portions while swirling the flask. Continue adding until some of the drying agent remains free-flowing. c. Stopper the flask and let it stand for 15-20 minutes to ensure complete drying. d. Filter the dried organic layer through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.
3. Fractional Distillation: a. Assemble a fractional distillation apparatus. Use a fractionating column appropriate for the expected boiling point difference between the product and impurities. b. Add a few boiling chips to the round-bottom flask containing the dried this compound. c. Heat the flask gently using a heating mantle. d. Collect the fraction that distills at the expected boiling point of this compound (approximately 128-154 °C at atmospheric pressure; this should be determined experimentally). Discard any initial lower-boiling fractions. e. Monitor the temperature at the distillation head. A stable temperature during collection indicates a pure fraction.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of this compound.
1. Sample Preparation: a. Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) at a concentration of approximately 1 mg/mL.
2. GC Instrument Conditions (Example):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
- Injector Temperature: 200 °C.
- Detector (FID) Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold at 200 °C for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection Volume: 1 µL.
3. Analysis: a. Inject the sample into the GC. b. Analyze the resulting chromatogram. The purity can be estimated by the relative area of the product peak compared to the total area of all peaks. c. For identification of impurities, GC-Mass Spectrometry (GC-MS) can be used.
Data Presentation
Table 1: Physical Properties and Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₈BrCl | 171.46 | 128-154 |
| 1-Chlorobutane | C₄H₉Cl | 92.57 | 78.4 |
| 1,3-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 132 |
| 1,3-Dibromobutane | C₄H₈Br₂ | 215.92 | 178-180 |
| 3-Chloro-1-butanol | C₄H₉ClO | 108.57 | 159-161 |
Table 2: Effectiveness of Purification by Fractional Distillation for a Similar Compound (1-Bromo-4-chlorobutane)
| Purification Stage | Purity of 1-Bromo-4-chlorobutane |
| Crude Organic Phase | 91% |
| After Fractional Distillation | 99.3% |
Note: This data is for a similar compound and serves as an illustrative example of the effectiveness of fractional distillation.
Mandatory Visualizations
References
How to avoid Wurtz coupling in Grignard synthesis with 3-Bromo-1-chlorobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard synthesis of 3-Bromo-1-chlorobutane. The primary challenge in this synthesis is the selective formation of the Grignard reagent at the carbon-bromine bond while avoiding unwanted side reactions, particularly Wurtz coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Grignard synthesis?
A1: this compound possesses two different halogen atoms. The goal is to selectively form the Grignard reagent at the more reactive carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact for subsequent reactions. The primary challenges are preventing the formation of the undesired Wurtz coupling byproduct and potential intramolecular reactions.
Q2: Which halogen is more reactive in the formation of a Grignard reagent?
A2: The reactivity of halogens in Grignard reagent formation follows the order: I > Br > Cl > F. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition by magnesium. This difference in reactivity is the basis for the selective formation of the Grignard reagent at the C-Br bond.
Q3: What is Wurtz coupling and why is it a problem?
A3: Wurtz coupling is a major side reaction where the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R). This side reaction consumes both the desired Grignard reagent and the starting material, reducing the overall yield and complicating the purification of the final product. In the case of this compound, this results in the formation of 1,6-dichloro-3,4-dimethylhexane.
Q4: Can intramolecular reactions occur with this compound during Grignard synthesis?
A4: Yes, there is a possibility of an intramolecular Wurtz-type reaction. If the Grignard reagent is formed at the bromine-bearing carbon, the resulting organometallic species can potentially attack the chlorine on the same molecule, leading to the formation of a cyclobutane (B1203170) ring. However, intermolecular Wurtz coupling is often the more dominant side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis with this compound and provides strategies to mitigate them.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low to no Grignard reagent formation | Inactive magnesium surface (oxide layer). | Activate the magnesium turnings prior to the reaction. Common methods include stirring with a crystal of iodine, adding a few drops of 1,2-dibromoethane (B42909), or using commercially available activated magnesium. |
| Wet glassware or solvent. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. | |
| High yield of Wurtz coupling product (1,6-dichloro-3,4-dimethylhexane) | High local concentration of this compound. | Add the solution of this compound to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the alkyl halide, favoring the reaction with magnesium over the reaction with the already formed Grignard reagent. |
| High reaction temperature. | The Grignard formation is exothermic. Maintain a gentle reflux by controlling the addition rate and, if necessary, by using an external cooling bath (e.g., a water bath). Elevated temperatures can accelerate the rate of Wurtz coupling. | |
| Inappropriate solvent. | While both diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents, diethyl ether can sometimes offer better selectivity against Wurtz coupling for certain substrates. However, THF might be necessary to initiate the reaction with less reactive chlorides if that were the target. For selective C-Br reaction, diethyl ether is a good starting point. | |
| Formation of cyclobutane (intramolecular reaction) | Reaction conditions favoring intramolecular cyclization. | Maintain a low reaction temperature. The intramolecular reaction has a higher activation energy and is more likely to occur at elevated temperatures. Using dilute conditions can also favor the intermolecular reaction with the intended electrophile over the intramolecular cyclization. |
| Reaction of the Grignard reagent at the C-Cl bond | Reaction conditions are too harsh. | The C-Cl bond is less reactive than the C-Br bond. To maintain selectivity, use milder reaction conditions. Avoid prolonged reaction times at high temperatures. The formation of the Grignard reagent at the C-Br bond is kinetically favored. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table provides a qualitative summary of the expected impact of different reaction conditions on the product distribution in the Grignard synthesis with this compound. Quantitative data for this specific substrate is scarce in the literature, but the trends are well-established for analogous dihaloalkanes.
| Reaction Condition | Desired Grignard Reagent Yield | Wurtz Coupling Product Yield | Cyclobutane Yield | Rationale |
| Slow Addition Rate | High | Low | Low | Minimizes the local concentration of the alkyl halide, reducing the likelihood of intermolecular reactions. |
| Fast Addition Rate | Low | High | Low | High local concentration of the alkyl halide favors the Wurtz coupling side reaction. |
| Low Temperature (e.g., 0-10 °C) | High | Low | Low | Favors the desired Grignard formation and suppresses both intermolecular and intramolecular side reactions which often have higher activation energies. |
| High Temperature (e.g., reflux) | Moderate to Low | High | Moderate | Increases the rate of all reactions, but can disproportionately favor the undesired Wurtz coupling and cyclization pathways. |
| Dilute Conditions | High | Low | Low | Lowering the concentration of all species in solution can reduce the rate of bimolecular Wurtz coupling. |
| Concentrated Conditions | Moderate | High | Low | Higher concentrations increase the probability of intermolecular reactions, including Wurtz coupling. |
Experimental Protocol: Selective Synthesis of (4-chloro-2-butyl)magnesium bromide
This protocol is adapted from established procedures for the selective Grignard formation from dihaloalkanes.
Materials:
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Magnesium turnings
-
This compound
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine (crystal) or 1,2-dibromoethane (for activation)
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, can aid in reagent stability and reactivity)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
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Three-necked round-bottom flask, flame-dried
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Reflux condenser, flame-dried
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Dropping funnel, flame-dried
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Magnetic stirrer and stir bar
-
Inert gas manifold
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Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings (1.2 equivalents) in the reaction flask.
-
Magnesium Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently heat the flask with a heat gun until the iodine sublimes or bubbles of ethylene (B1197577) are observed, indicating activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
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Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle and controllable reflux. This slow addition is crucial to minimize Wurtz coupling. The reaction is exothermic, and the addition rate should be adjusted to avoid excessive heating.
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Completion and Use: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in-situ (4-chloro-2-butyl)magnesium bromide, which should be used immediately for the subsequent reaction.
Visualizations
Reaction Pathways
Caption: Reaction pathways in the Grignard synthesis with this compound.
Experimental Workflow
Caption: Experimental workflow for the selective Grignard synthesis.
Troubleshooting Logic
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-1-chlorobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-chlorobutane. The focus is on understanding and controlling the effects of solvents on its reactivity in substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two carbon-halogen bonds that can serve as reactive sites for nucleophilic substitution and elimination reactions. The bromine is on a secondary carbon (C3), and the chlorine is on a primary carbon (C1).[1] However, the carbon-bromine bond is weaker and the bromide ion (Br⁻) is a more stable anion than the chloride ion (Cl⁻).[2] Consequently, bromide is a significantly better leaving group.[1][2][3] Therefore, reactions with one equivalent of a nucleophile or base will occur selectively at the C-Br bond.[1]
Q2: Which reaction mechanisms are most common for this compound?
A2: As a secondary alkyl halide (at the C-Br position), this compound can undergo all four major reaction mechanisms: SN1, SN2, E1, and E2. The dominant pathway is highly dependent on the reaction conditions, particularly the choice of solvent, the strength of the nucleophile or base, and the temperature.[4][5]
Q3: How does the choice of solvent affect the reaction pathway?
A3: The solvent plays a critical role in stabilizing intermediates and reactants, which dictates the favored mechanism:
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Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents have O-H or N-H bonds and are excellent at solvating both cations and anions. They strongly stabilize the carbocation intermediate required for SN1 and E1 pathways, making these mechanisms favorable.[6][7][8] They can, however, hinder strong nucleophiles by forming a solvent cage around them, slowing down SN2 reactions.[6]
-
Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive.[7] This significantly accelerates the bimolecular SN2 mechanism.[6][9]
Q4: How can I control whether substitution or elimination occurs?
A4: The balance between substitution and elimination is controlled by the function of the reagent (nucleophile vs. base) and temperature:
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To favor substitution (SN2): Use a strong, non-bulky nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻) in a polar aprotic solvent like acetone or DMSO.[4][10]
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To favor elimination (E2): Use a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), to prevent it from acting as a nucleophile.[11] Alternatively, using a strong, non-bulky base (e.g., NaOH or NaOEt) at higher temperatures will also favor elimination over substitution.[12][13]
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SN1 vs. E1: These reactions often occur concurrently in polar protic solvents with weak nucleophiles/bases. Higher temperatures generally favor the E1 pathway over the SN1 pathway.[13]
Data Presentation
The following table summarizes the expected major reaction pathways and products for this compound under various experimental conditions. This data is illustrative and based on established principles for secondary alkyl halides.
| Reagent/Nucleophile | Solvent | Temperature | Primary Mechanism | Major Product(s) |
| Sodium Iodide (NaI) | Acetone (Polar Aprotic) | Room Temp | SN2 | 3-Iodo-1-chlorobutane |
| Sodium Cyanide (NaCN) | DMSO (Polar Aprotic) | Room Temp | SN2 | 4-Chloropentanenitrile |
| Sodium Hydroxide (NaOH) | Ethanol/Water (Polar Protic) | Low Temp | SN2/E2 Mix | 3-Butanol-1-chloro & 1-Chloro-2-butene |
| Sodium Hydroxide (NaOH) | Ethanol (Polar Protic) | High Temp | E2 | 1-Chloro-2-butene (Zaitsev product) |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | Room Temp | E2 | 1-Chloro-3-butene (Hofmann product) |
| Ethanol (EtOH) | Ethanol (Polar Protic) | High Temp | SN1/E1 Mix | 3-Ethoxy-1-chlorobutane & 1-Chloro-2-butene |
Troubleshooting Guide
Issue 1: The reaction is very slow or is not proceeding.
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Possible Cause: Mismatch of solvent and desired mechanism.
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Solution (for SN2): If you are attempting an SN2 reaction, ensure you are using a polar aprotic solvent like acetone or DMSO. Using a polar protic solvent like ethanol can solvate your nucleophile and drastically slow the reaction.[6]
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Solution (for SN1): SN1 reactions require a good ionizing solvent to stabilize the carbocation. Ensure you are using a polar protic solvent like water, methanol, or ethanol.[7]
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-
Possible Cause: The nucleophile is too weak for an SN2 reaction.
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Solution: SN2 reactions require a strong nucleophile.[7] Water and alcohols are generally poor nucleophiles for SN2. Consider using the conjugate base (e.g., NaOEt instead of EtOH).
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-
Possible Cause: The temperature is too low.
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Solution: While high temperatures can favor elimination, some substitution reactions require heating to proceed at a reasonable rate. Gently warm the reaction mixture and monitor its progress via TLC or GC.
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Issue 2: The main product is from elimination, but I wanted substitution.
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Possible Cause: The nucleophile is acting as a strong base.
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Solution: Reagents like hydroxides (OH⁻) and alkoxides (RO⁻) are strong bases and often lead to E2 products, especially with secondary halides.[10] If possible, choose a nucleophile that is a weaker base (e.g., I⁻, Br⁻, CN⁻, RS⁻).
-
-
Possible Cause: The reaction temperature is too high.
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Solution: Elimination reactions are entropically favored and are generally promoted by higher temperatures.[13] Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the substitution pathway.
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Issue 3: I am getting a mixture of rearranged products.
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Possible Cause: The reaction is proceeding through an SN1 or E1 mechanism.
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Explanation: These mechanisms involve the formation of a secondary carbocation intermediate at C3. This carbocation can undergo a hydride shift, moving a hydrogen from C2 to C3 to form a more stable (tertiary) carbocation at C2. The nucleophile or base can then attack this new carbocation, leading to rearranged products.[14]
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Solution: To avoid rearrangements, you must use reaction conditions that favor a concerted (one-step) mechanism. Use a strong nucleophile in a polar aprotic solvent to force an SN2 pathway, or a strong, bulky base to force an E2 pathway. Both SN2 and E2 mechanisms do not involve carbocation intermediates and thus are not subject to rearrangement.
-
Mandatory Visualizations
References
- 1. This compound|CAS 141507-40-6|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. brainkart.com [brainkart.com]
- 8. quora.com [quora.com]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Temperature Control in 3-Bromo-1-chlorobutane Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromo-1-chlorobutane. The focus is on controlling reaction selectivity through precise temperature management.
Troubleshooting Guides
Issue: Low yield of desired substitution product in reactions with strong nucleophiles (e.g., NaOH, NaCN).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high, favoring elimination. | Lower the reaction temperature. For SN2 reactions, aim for room temperature or below. Consider cooling the reaction mixture in an ice bath. | Increased yield of the substitution product and decreased formation of elimination byproducts (butenes). |
| The nucleophile/base is too sterically hindered. | Use a less sterically hindered nucleophile if the reaction allows. | Improved access to the primary carbon, favoring the SN2 pathway. |
| Solvent polarity is not optimal. | For SN2 reactions, use a polar aprotic solvent like acetone (B3395972) or DMSO to enhance nucleophilicity. | Increased rate of the desired substitution reaction. |
Issue: Formation of significant amounts of Wurtz coupling byproduct during Grignard reagent formation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High local concentration of this compound. | Add the this compound solution dropwise and slowly to the magnesium turnings. | Minimized side reaction between the formed Grignard reagent and incoming alkyl halide. |
| Reaction temperature is too high. | Maintain a gentle reflux by controlling the addition rate. If necessary, cool the reaction flask externally. | Reduced rate of the Wurtz coupling side reaction. |
| Inactive magnesium surface. | Activate the magnesium turnings before starting the reaction using a small crystal of iodine or a few drops of 1,2-dibromoethane. | Smooth initiation and progression of the Grignard formation, preventing localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of temperature on the reaction of this compound with a strong, non-bulky base like sodium hydroxide (B78521)?
A1: Temperature is a critical factor in determining the ratio of substitution (SN2) to elimination (E2) products. Generally, higher temperatures favor elimination reactions.[1][2] This is because elimination reactions typically have a higher activation energy than substitution reactions and result in an increase in entropy.[3][4] At lower temperatures, the substitution reaction is kinetically favored.
Q2: How does temperature affect the selectivity of Grignard reagent formation from this compound?
A2: The formation of a Grignard reagent from this compound is chemoselective due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond.[5] While temperature control is crucial to manage the exothermic nature of the reaction and prevent side reactions like Wurtz coupling, the primary selectivity for the C-Br bond is inherent to its lower bond dissociation energy. Low temperatures (e.g., 0°C to room temperature) are generally recommended to ensure a controlled reaction and high yield of the desired Grignard reagent.[6][7]
Q3: Can I selectively substitute the chlorine atom in this compound?
A3: Direct selective substitution of the chlorine atom in the presence of the more reactive bromine atom is challenging under standard nucleophilic substitution conditions. The carbon-bromine bond is weaker and bromine is a better leaving group, making it more susceptible to nucleophilic attack. To achieve substitution at the chlorine-bearing carbon, it would likely be necessary to first protect or react the bromine functionality.
Q4: What are the expected elimination products from this compound under E2 conditions?
A4: Under E2 conditions, a strong base will preferentially abstract a proton from the carbon adjacent to the leaving group (bromine). This will primarily result in the formation of 1-chloro-2-butene (B1196595) and 1-chloro-3-butene. According to Zaitsev's rule, the more substituted alkene, 1-chloro-2-butene, would be expected to be the major product.[3]
Data Presentation
Table 1: Illustrative Product Distribution in the Reaction of this compound with Sodium Hydroxide at Various Temperatures
This data is representative and intended to illustrate the general trend of temperature effects on product selectivity. Actual yields may vary based on specific reaction conditions.
| Reaction Temperature (°C) | Substitution Product (1-chloro-3-butanol) Yield (%) | Elimination Products (chlorobutenes) Yield (%) |
| 25 | 85 | 15 |
| 50 | 60 | 40 |
| 80 | 30 | 70 |
| 100 | <10 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 1-chloro-3-butanol via SN2 Reaction
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as acetone.
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Reagent Addition: In a separate flask, prepare a solution of sodium hydroxide (1.1 equivalents) in water.
-
Reaction Conditions: Cool the flask containing the this compound solution to 20-25°C using a water bath. Slowly add the sodium hydroxide solution dropwise over 30 minutes with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
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Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: Synthesis of Chlorobutenes via E2 Elimination
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (B145695).
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Reagent Addition: Add a solution of potassium hydroxide (2 equivalents) in ethanol to the flask.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
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Monitoring: Monitor the formation of the alkene products using GC analysis.
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Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
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Extraction: Extract the aqueous layer with pentane (B18724) (3 x 40 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. The resulting mixture of chlorobutenes can be analyzed and potentially separated by fractional distillation.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Workflow for Grignard reagent formation.
References
Troubleshooting low conversion rates in 3-Bromo-1-chlorobutane alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in alkylation reactions utilizing 3-bromo-1-chlorobutane.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful reagent for alkylation?
A1: this compound is a bifunctional electrophile with two halogen atoms of differing reactivity. The carbon-bromine (C-Br) bond is more reactive towards nucleophilic substitution than the carbon-chlorine (C-Cl) bond. This allows for selective alkylation at the bromine-bearing carbon, leaving the chloro- group intact for subsequent transformations.
Q2: What are the most common reasons for low conversion rates in alkylations with this compound?
A2: Low conversion rates can stem from several factors:
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Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.
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Side Reactions: Elimination (dehydrobromination) is a common side reaction that competes with the desired substitution, leading to the formation of unsaturated byproducts.
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Poor Quality Reagents: Impurities in this compound or the nucleophile, as well as wet solvents or inactive bases, can inhibit the reaction.
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Steric Hindrance: A bulky nucleophile or steric hindrance around the reaction center can slow down the rate of substitution.
Q3: How can I minimize the formation of elimination byproducts?
A3: To favor substitution over elimination:
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Use a non-bulky, strong base, preferably one that is not excessively strong to prevent proton abstraction from the substrate.
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Employ a lower reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions.
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Choose a polar aprotic solvent, which can solvate the cation of the base without participating in the reaction.
Q4: Can I perform a second alkylation on the chlorine-bearing carbon?
A4: Yes, after the initial selective alkylation at the C-Br bond, a second nucleophilic substitution can be carried out at the C-Cl bond. This typically requires more forcing conditions, such as a higher temperature or a more reactive nucleophile, due to the lower reactivity of the C-Cl bond.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is often due to issues with the reaction setup, reagents, or conditions.
Troubleshooting Workflow:
Technical Support Center: Byproduct Identification in 3-Bromo-1-chlorobutane Reactions by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying byproducts in reactions involving 3-bromo-1-chlorobutane using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile bifunctional molecule. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, it is often used in sequential nucleophilic substitution and Grignard reagent formation. Common reactions include:
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Nucleophilic Substitution: Typically with nucleophiles like hydroxides, alkoxides, or cyanide, primarily displacing the bromide.
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Elimination Reactions: Using strong, bulky bases to induce dehydrobromination.
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Grignard Reagent Formation: Reaction with magnesium to form a Grignard reagent, which can then be used in various subsequent reactions.
Q2: I see multiple peaks in my GC-MS analysis after a reaction. How do I identify the byproducts?
A2: Byproduct identification involves a combination of understanding the expected reaction pathways and interpreting the mass spectra.
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Predict Potential Byproducts: Consider the possible side reactions such as elimination, rearrangements, and reactions with impurities.
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Analyze Mass Spectra: Compare the mass spectra of the unknown peaks with a library of known spectra (e.g., NIST). Pay attention to the molecular ion peak (M+) and characteristic fragmentation patterns. The presence of chlorine and bromine isotopes (35Cl/37Cl in a ~3:1 ratio and 79Br/81Br in a ~1:1 ratio) will result in distinctive isotopic patterns for fragments containing these atoms.[1]
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Consult Reference Data: Use the tables and protocols in this guide to compare the retention times and mass spectra of your unknown peaks with those of common byproducts.
Q3: My reaction yield is low, and the GC-MS shows several unexpected peaks. What could be the cause?
A3: Low yields and the presence of multiple byproducts can stem from several factors:
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Reaction Conditions: Non-optimal temperature, reaction time, or solvent can favor side reactions. For instance, in Grignard reactions, elevated temperatures can promote Wurtz coupling.[2]
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Reagent Purity: Impurities in the starting this compound or other reagents can lead to unwanted side reactions.
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Presence of Water: Many reactions, especially those involving organometallics like Grignard reagents, are highly sensitive to moisture.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Nucleophilic Substitution Reactions (e.g., with NaOH)
Possible Byproducts:
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Elimination products (Chlorobutenes)
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Dialkylation or other secondary reaction products.
Troubleshooting Steps:
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Examine for Elimination Products: Look for peaks corresponding to the molecular weight of chlorobutene (C₄H₇Cl, M⁺ ≈ 90.5 g/mol ). Compare their mass spectra with the reference data in Table 2.
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Consider Reaction Conditions: High temperatures and a high concentration of a strong base can favor elimination over substitution. Consider lowering the reaction temperature.
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Workflow for Troubleshooting Substitution Reactions:
Caption: Troubleshooting workflow for substitution reactions.
Issue 2: Multiple Isomers Observed in Elimination Reactions (e.g., with Potassium tert-Butoxide)
Possible Byproducts:
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Zaitsev and Hofmann elimination products.
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Rearrangement products.
Troubleshooting Steps:
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Identify Isomeric Products: With a bulky base like potassium tert-butoxide, the major product is often the less substituted (Hofmann) alkene.[3] However, the more substituted (Zaitsev) alkene can also be formed.[3] Look for peaks corresponding to different isomers of chlorobutene (see Table 2).
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Check for Rearrangements: Although less common, carbocation rearrangements can occur, leading to structurally different but isomeric products. Analyze the fragmentation patterns carefully to distinguish between them.
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Logical Diagram for Elimination Product Analysis:
Caption: Analysis of elimination reaction products.
Issue 3: Side Products in Grignard Reagent Formation
Possible Byproducts:
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Wurtz Coupling Product: Dimerization of the alkyl halide.
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Products from reaction with water or oxygen.
Troubleshooting Steps:
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Look for Dimer: The Wurtz coupling product of this compound would be 1,6-dichloro-3,4-dimethylhexane. Look for a peak with a corresponding molecular weight.
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Ensure Anhydrous Conditions: The Grignard reagent is a strong base and will be quenched by water. Ensure all glassware is oven-dried and solvents are anhydrous.[2]
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Reaction Pathway for Grignard Formation and Side Reactions:
Caption: Grignard reagent formation and potential side reactions.
Data Presentation: Common Byproducts and Their Mass Spectral Data
The following tables summarize the expected byproducts and their key mass spectral fragments to aid in identification.
Table 1: Potential Impurities in Starting Material
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 1,3-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 90, 63, 55, 27[1][4][5] |
| 1,3-Dibromobutane | C₄H₈Br₂ | 215.91 | 135, 137, 55[6] |
| 3,3-Dibromobutane | C₄H₈Br₂ | 215.91 | 135, 137, 81, 79 |
Table 2: Potential Byproducts from Substitution and Elimination Reactions
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 3-Chlorobutan-1-ol | C₄H₉ClO | 108.57 | 73, 57, 45, 43[7][8] |
| 1-Chloro-2-butene | C₄H₇Cl | 90.55 | 55, 39[3] |
| 4-Chloro-1-butene | C₄H₇Cl | 90.55 | 55, 41, 39[9] |
| 3-Chloro-1-butene | C₄H₇Cl | 90.55 | 55, 41, 39[10] |
| 2-Chloro-2-butene | C₄H₇Cl | 90.55 | 55, 39 |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Quench the reaction mixture appropriately.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Dilute an aliquot of the organic layer to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
-
-
GC-MS Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
-
Protocol 2: Synthesis of this compound (Illustrative)
This protocol is for illustrative purposes to highlight potential points of impurity formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-dichlorobutane.
-
Reagent Addition: Slowly add a solution of sodium bromide in a suitable solvent (e.g., acetone) to the flask.
-
Reaction: Reflux the mixture for several hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by fractional distillation. Incomplete reaction or side reactions can lead to the presence of starting materials and di-substituted byproducts in the final product.
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted in a safe and controlled environment by trained professionals. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,6-Dichlorohexane(2163-00-0) MS spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Butane, 1,3-dichloro- [webbook.nist.gov]
- 5. 1,3-Dichlorobutane | C4H8Cl2 | CID 14480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dibromobutane(107-80-2) MS spectrum [chemicalbook.com]
- 7. (S)-3-chlorobutan-1-ol | C4H9ClO | CID 641048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Hexane, 1,6-dichloro- [webbook.nist.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-1-chlorobutane
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-bromo-1-chlorobutane. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Which halogen in this compound is expected to react first in a cross-coupling reaction?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond and will react preferentially in most cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of a low-valent metal catalyst to the C-Br bond more favorable.[1][2] This inherent reactivity difference allows for the selective functionalization at the C-3 position.
Q2: What are the most suitable cross-coupling reactions for this compound?
A2: For coupling at the C(sp³)-Br bond of an alkyl halide like this compound, Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions are the most commonly employed and effective methods.[3][4] The choice among these will depend on the nature of the coupling partner and the functional group tolerance required.
Q3: Can I achieve cross-coupling at the C-Cl bond?
A3: While challenging, coupling at the C-Cl bond is possible after the more reactive C-Br bond has been functionalized. This typically requires more forcing reaction conditions, such as higher temperatures, stronger bases, and a catalyst system specifically designed for activating less reactive C-Cl bonds.[5] Often, a different catalyst and ligand combination is necessary for the second coupling step.
Q4: What are the main challenges when using this compound as a substrate?
A4: The primary challenges include:
-
β-hydride elimination: This is a common side reaction with alkyl halides that have hydrogens on the β-carbon, leading to the formation of an alkene byproduct.[6][7]
-
Slow oxidative addition: Oxidative addition to C(sp³)-halide bonds is generally slower than to C(sp²)-halide bonds (e.g., in aryl or vinyl halides).[6][8]
-
Low selectivity: Achieving high selectivity for mono-alkylation at the C-Br bond without any reaction at the C-Cl bond can be difficult under certain conditions.
Q5: What general class of catalysts and ligands are recommended for this type of reaction?
A5: Palladium-based catalysts are the most extensively studied for selective cross-coupling of bromo-chloro substrates.[1] For alkyl halides, catalyst systems employing bulky and electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the desired reaction and suppressing side reactions.[1][7] Nickel-based catalysts are also a viable and sometimes more reactive alternative for alkyl halide coupling.[4]
Catalyst Selection and Performance Data
The following tables summarize catalyst systems and reaction conditions for analogous cross-coupling reactions of alkyl bromides. These should serve as a starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) (Mono-functionalized) | Reference |
| Pd₂(dba)₃ / PCyp₃ | NMI | THF/NMP | 80 | High (for primary alkyl bromides) | [7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Good to Excellent | [9] |
| Pd-PEPPSI-IPr | NaOt-Bu | Dioxane | 80-100 | Good for hindered substrates | [9] |
Note: Yields are substrate-dependent and require optimization for this compound.
Table 2: Representative Conditions for Negishi Coupling of Alkyl Bromides
| Catalyst/Ligand | Coupling Partner | Solvent | Temperature (°C) | Yield (%) (Mono-functionalized) | Reference |
| Pd₂(dba)₃ / PCyp₃ | Alkylzinc Halide | THF/NMP | 80 | >90 | [7] |
| NiCl₂(dppp) | Arylzinc Halide | THF | 25-60 | Good to Excellent | [10] |
| Pd(OAc)₂ / CPhos | sec-Alkylzinc Halide | THF | 25 | High |
Note: Yields are substrate-dependent and require optimization for this compound.
Table 3: Representative Conditions for Kumada Coupling of Alkyl Bromides
| Catalyst | Coupling Partner | Solvent | Temperature (°C) | Yield (%) (Mono-functionalized) | Reference |
| NiCl₂(dppp) | Aryl Grignard | THF | 25-66 | Good to Excellent | [4] |
| Pd(PPh₃)₄ | Alkyl Grignard | Ether | 25 | Variable | [5] |
| NiCl₂(dppe) | Vinyl Grignard | THF | 0-25 | Good | [4] |
Note: Yields are substrate-dependent and require optimization for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Slow oxidative addition. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure rigorous degassing of all solvents and reagents. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and solvents (e.g., THF, Dioxane, Toluene). 4. Increase reaction temperature; switch to a more electron-rich ligand or a Nickel catalyst.[11] |
| Formation of Alkene Byproduct (from β-hydride elimination) | 1. High reaction temperature. 2. Ligand choice is not optimal. 3. Nature of the base. | 1. Lower the reaction temperature. 2. Use bulky ligands that favor reductive elimination over β-hydride elimination. 3. Use a non-coordinating or sterically hindered base. |
| Homocoupling of the Organometallic Reagent | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst or ligand concentration. | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[12] 2. Adjust the catalyst and ligand loading. |
| Reaction at the C-Cl Bond (Loss of Selectivity) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Highly active catalyst system. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a less reactive catalyst or ligand combination. |
| Stalled Reaction | 1. Catalyst deactivation by product or impurities. 2. Poor solubility of reagents. | 1. Increase catalyst loading or try a more robust catalyst. Consider slow addition of the catalyst.[13] 2. Screen different solvents or solvent mixtures to ensure all components are fully dissolved. |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired organoboron reagent (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and ligand (e.g., SPhos; 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Place the tube in a preheated oil bath at a moderate temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visual Guides
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Logical steps for selecting a catalyst system.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. The fine balance between one cross-coupling and two β-hydride elimination pathways: a DFT mechanistic study of Ni(π-allyl)2-catalyzed cross-coupling of alkyl halides and alkyl Grignard reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Kumada Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Base Selection for E2 Elimination of 3-Bromo-1-chlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the E2 elimination of 3-bromo-1-chlorobutane. Our aim is to offer direct, actionable advice for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the possible E2 elimination products of this compound?
A1: The E2 elimination of this compound can yield two constitutional isomers: 1-chlorobut-2-ene (the Zaitsev product) and 4-chlorobut-1-ene (the Hofmann product). The formation of each product is dependent on the base used for the reaction.
Q2: Which base should I choose to selectively synthesize 1-chlorobut-2-ene (Zaitsev product)?
A2: To favor the formation of the more substituted and thermodynamically more stable alkene, 1-chlorobut-2-ene, a strong, non-sterically hindered base should be used.[1] Sodium ethoxide (NaOEt) in ethanol (B145695) is a common and effective choice for promoting Zaitsev elimination.[1]
Q3: How can I maximize the yield of 4-chlorobut-1-ene (Hofmann product)?
A3: The synthesis of the less substituted alkene, 4-chlorobut-1-ene, is achieved by using a strong, sterically hindered base.[2] Potassium tert-butoxide (KOtBu) is the reagent of choice for this transformation.[2] Its bulky nature favors the abstraction of the less sterically hindered proton at the terminal carbon.
Q4: Why does the choice of base determine the major product in the E2 elimination of this compound?
A4: The regioselectivity of the E2 elimination is governed by the steric properties of the base.
-
Non-hindered bases (e.g., ethoxide) can readily access the more sterically hindered internal proton, leading to the more stable, more substituted Zaitsev product.[1]
-
Sterically hindered bases (e.g., tert-butoxide) experience significant steric repulsion when attempting to access the internal proton. Consequently, they preferentially abstract the more accessible, less hindered terminal proton, resulting in the formation of the less stable Hofmann product.[2]
Q5: Can other factors, besides the base, influence the product ratio?
A5: Yes, while the base is the primary determinant of regioselectivity, other factors such as reaction temperature and solvent can have an effect. Generally, higher temperatures favor elimination over substitution reactions. The choice of solvent can also influence the basicity and nucleophilicity of the base. For E2 reactions, a solvent that is the conjugate acid of the base is often used (e.g., ethanol for ethoxide).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired alkene product | 1. Incomplete reaction. 2. Competing SN2 substitution reaction. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC. 2. For the Zaitsev product, ensure a strong, non-nucleophilic base is used. For the Hofmann product, the bulky base already disfavors substitution. Increasing the temperature generally favors elimination over substitution. 3. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion. |
| Formation of the undesired regioisomer | 1. Incorrect choice of base for the desired product. 2. Contamination of the base. | 1. To obtain the Zaitsev product (1-chlorobut-2-ene), use a non-hindered base like sodium ethoxide. For the Hofmann product (4-chlorobut-1-ene), use a bulky base like potassium tert-butoxide. 2. Ensure the purity of the base and the dryness of the solvent, as water can affect the basicity of the alkoxides. |
| Presence of substitution products in significant amounts | The nucleophilicity of the base is competing with its basicity. | This is more of a concern when using non-hindered bases like ethoxide. To minimize substitution, use a higher concentration of the base and a higher reaction temperature. The use of a bulky base like potassium tert-butoxide inherently minimizes SN2 reactions due to steric hindrance.[2] |
Data Presentation
| Substrate | Base | Solvent | Major Product | % Major Product (approx.) | Minor Product | % Minor Product (approx.) | Reference |
| 2-Bromobutane (B33332) | Sodium Ethoxide | Ethanol | trans-2-Butene (Zaitsev) | 71% | 1-Butene (Hofmann) | 29% | [1] |
| 2-Bromobutane | Potassium tert-Butoxide | tert-Butanol | 1-Butene (Hofmann) | 70% | trans-2-Butene (Zaitsev) | 30% | [2] |
Experimental Protocols
Below are generalized yet detailed methodologies for the E2 elimination of a haloalkane, which can be adapted for this compound.
Synthesis of the Zaitsev Product (e.g., 1-chlorobut-2-ene) using Sodium Ethoxide
-
Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared sodium ethoxide solution.
-
Addition of Substrate: Slowly add this compound to the stirred ethoxide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.
Synthesis of the Hofmann Product (e.g., 4-chlorobut-1-ene) using Potassium tert-Butoxide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add a solution of potassium tert-butoxide in tert-butanol.
-
Addition of Substrate: To the stirred solution, add this compound dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction's progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, and then dry over an anhydrous drying agent. After filtration, the solvent is removed by rotary evaporation. The resulting crude product can be purified by fractional distillation.
Mandatory Visualization
Caption: Base selection dictates the major product in the E2 elimination of this compound.
Caption: A generalized experimental workflow for the E2 elimination of haloalkanes.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-1-chlorobutane
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-1-chlorobutane. Designed for researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally similar haloalkanes, detailed experimental protocols for acquiring high-quality NMR data, and a visual representation of the molecule's structure and NMR signaling pathways.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are derived from established principles of NMR spectroscopy and by comparison with the experimental data of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~3.7 - 3.8 | Triplet (t) | ~6.5 | 2H |
| H-2 | ~2.1 - 2.3 | Multiplet (m) | - | 2H |
| H-3 | ~4.1 - 4.3 | Sextet | ~6.0 | 1H |
| H-4 | ~1.7 - 1.8 | Doublet (d) | ~6.8 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~43 - 45 |
| C-2 | ~38 - 40 |
| C-3 | ~50 - 52 |
| C-4 | ~25 - 27 |
Comparative NMR Data of Structurally Related Haloalkanes
To provide context for the predicted data of this compound, the following tables summarize the experimental ¹H and ¹³C NMR data for several similar haloalkanes. These comparisons are crucial for understanding the influence of different halogen substituents and their positions on the NMR spectra.
Table 3: ¹H NMR Data for Comparative Haloalkanes
| Compound | H-1 (δ, ppm) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) |
| 1-Chlorobutane[1] | 3.51 (t) | 1.82 (m) | 1.41 (m) | 0.92 (t) |
| 1-Bromobutane[2][3] | 3.40 (t) | 1.85 (m) | 1.44 (m) | 0.94 (t) |
| 1-Iodobutane (B1219991) | 3.19 (t) | 1.82 (m) | 1.39 (m) | 0.93 (t) |
| 1,3-Dichlorobutane[4] | ~3.7 (m) | ~2.2 (m) | ~4.2 (m) | ~1.6 (d) |
| 1,3-Dibromobutane[5][6] | ~3.5 (m) | ~2.4 (m) | ~4.3 (m) | ~1.8 (d) |
| 1-Bromo-4-chlorobutane[7] | 3.44 (t) | 2.00 (m) | 1.90 (m) | 3.59 (t) |
Table 4: ¹³C NMR Data for Comparative Haloalkanes
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) |
| 1-Chlorobutane[8][9] | 44.7 | 35.1 | 20.2 | 13.5 |
| 1-Bromobutane[10] | 33.2 | 35.1 | 21.6 | 13.5 |
| 1-Iodobutane[11] | 6.7 | 35.5 | 23.6 | 13.0 |
| 1,3-Dichlorobutane[12] | 43.1 | 42.1 | 58.0 | 26.5 |
| 1,3-Dibromobutane | 33.9 | 43.1 | 53.6 | 28.3 |
Experimental Protocol for NMR Analysis
This section outlines a standard operating procedure for the ¹H and ¹³C NMR analysis of this compound and similar compounds.
1. Sample Preparation
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in 0.6 - 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to set the chemical shift reference to 0.00 ppm.[2][10]
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
2. ¹H NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:[13][14]
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts, typically 0-12 ppm for haloalkanes.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds between pulses ensures full relaxation of the protons, leading to accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.
3. ¹³C NMR Data Acquisition
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A wider spectral width, typically 0-220 ppm, is required for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
4. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation to convert the Free Induction Decay (FID) into a spectrum.[13]
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[13]
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.[13]
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Visualization of Signaling Pathways
The following diagrams illustrate the molecular structure of this compound and the logical relationships of its NMR signals.
Caption: Molecular structure and predicted NMR signals for this compound.
Caption: Experimental workflow for the NMR analysis of this compound.
References
- 1. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Dibromobutane(107-80-2) 1H NMR spectrum [chemicalbook.com]
- 6. Solved 120 0 13C NMR 1,3-Dibromobutane has the 'H NMR | Chegg.com [chegg.com]
- 7. 1-Bromo-4-chlorobutane(6940-78-9) 1H NMR [m.chemicalbook.com]
- 8. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1-Chlorobutane(109-69-3) 13C NMR [m.chemicalbook.com]
- 10. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1,3-DICHLOROBUTANE(1190-22-3) 13C NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
A Comparative Analysis of Mass Spectrometry Fragmentation Patterns of Bromo-chlorobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 3-Bromo-1-chlorobutane and its structural isomer, 1-Bromo-4-chlorobutane. Understanding these fragmentation pathways is crucial for the structural elucidation of halogenated organic compounds in various scientific disciplines, including drug development and environmental analysis. This comparison is based on established fragmentation principles of alkyl halides, supported by experimental data for 1-Bromo-4-chlorobutane from the NIST database.
Predicted Fragmentation Pattern of this compound
The molecular ion of this compound (C₄H₈BrCl) has a molecular weight of approximately 170 g/mol . Due to the presence of chlorine and bromine isotopes, the molecular ion region will exhibit a characteristic pattern. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3][4][5] This will result in a complex molecular ion cluster with peaks at m/z 170 (³⁵Cl, ⁷⁹Br), 172 (³⁷Cl, ⁷⁹Br and ³⁵Cl, ⁸¹Br), and 174 (³⁷Cl, ⁸¹Br).
Key Predicted Fragments for this compound:
-
Loss of Br•: Cleavage of the C-Br bond would result in a chlorobutane cation ([C₄H₈Cl]⁺) with expected peaks at m/z 91 (for ³⁵Cl) and 93 (for ³⁷Cl) in a 3:1 ratio.
-
Loss of Cl•: Cleavage of the C-Cl bond would lead to a bromobutane cation ([C₄H₈Br]⁺) with expected peaks at m/z 135 (for ⁷⁹Br) and 137 (for ⁸¹Br) in a 1:1 ratio.
-
Alpha-Cleavage:
-
Cleavage adjacent to the chlorine-bearing carbon could lead to the loss of a propyl radical, forming [CH₂Cl]⁺ with peaks at m/z 49 (³⁵Cl) and 51 (³⁷Cl).
-
Cleavage adjacent to the bromine-bearing carbon could result in the loss of a methyl radical, forming [C₃H₅BrCl]⁺, or the loss of an ethyl radical to form [CH₂Br]⁺.
-
-
Loss of HCl: Elimination of a molecule of HCl would yield a bromobutene radical cation ([C₄H₇Br]⁺•) with peaks at m/z 134 and 136.
-
Loss of HBr: Elimination of HBr would result in a chlorobutene radical cation ([C₄H₇Cl]⁺•) with peaks at m/z 90 and 92.
Experimental Fragmentation Pattern of 1-Bromo-4-chlorobutane
The mass spectrum for the isomeric 1-Bromo-4-chlorobutane is available from the NIST Mass Spectrometry Data Center. This provides a valuable reference for comparison.
| m/z | Relative Intensity (%) | Plausible Fragment Ion |
| 55 | 100 | [C₄H₇]⁺ |
| 91/93 | ~30 / ~10 | [C₄H₈Cl]⁺ (Loss of Br) |
| 135/137 | ~5 / ~5 | [C₄H₈Br]⁺ (Loss of Cl) |
| 170/172/174 | <1 | [C₄H₈BrCl]⁺• (Molecular Ion) |
Table 1: Key fragments from the electron ionization mass spectrum of 1-Bromo-4-chlorobutane. Data sourced from the NIST WebBook.[6]
The base peak at m/z 55 corresponds to the [C₄H₇]⁺ ion, likely formed through the loss of both halogens and a hydrogen atom. The prominent peaks at m/z 91 and 93, with their characteristic 3:1 intensity ratio, clearly indicate the loss of a bromine atom to form the [C₄H₈Cl]⁺ fragment. Conversely, the loss of a chlorine atom to form [C₄H₈Br]⁺ (m/z 135 and 137) is a less favored fragmentation pathway for this isomer. The molecular ion peak is very weak, which is common for alkyl halides.
Comparison and Experimental Protocols
A direct comparison highlights the influence of the halogen position on the fragmentation pattern. For this compound, with both halogens on secondary carbons, we might anticipate a more complex fragmentation pattern with a higher abundance of fragments resulting from cleavages at different positions along the carbon chain. The stability of the resulting carbocations will significantly influence the relative intensities of the fragment peaks.
Experimental Protocol for Mass Spectrometry Analysis
The following describes a typical experimental protocol for obtaining the mass spectrum of a halogenated alkane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed. Ionization Method: Electron Ionization (EI) is the standard method for generating fragment ions.[7] A typical electron energy is 70 eV. Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
A Comparative Guide to the FT-IR Spectrum of 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-bromo-1-chlorobutane. For comparative analysis, this guide includes experimental data for related monohalogenated butanes and an isomeric dihalobutane. This information is crucial for researchers in synthetic chemistry and drug development for the verification of molecular structure and purity assessment.
FT-IR Spectrum of this compound: A Predictive Analysis
While a publicly available experimental FT-IR spectrum for this compound is not readily found, its spectrum can be predicted with high accuracy based on the characteristic absorption frequencies of its constituent functional groups. The primary vibrational modes expected are from the C-H bonds of the alkane backbone, the C-Br bond, and the C-Cl bond.
Key Vibrational Modes and Expected Absorption Ranges
The FT-IR spectrum of an organic molecule is broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
-
C-H Stretching and Bending: Like other alkanes, this compound will exhibit strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[1][2] C-H bending vibrations for CH₂ and CH₃ groups are expected to appear around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹, respectively.[1]
-
C-Cl Stretching: The presence of a chlorine atom introduces a C-Cl stretching vibration. This absorption is typically found in the 850-550 cm⁻¹ range.[3][4] For primary chloroalkanes like 1-chlorobutane (B31608), this peak is observed around 780-580 cm⁻¹.[4]
-
C-Br Stretching: The carbon-bromine bond gives rise to a characteristic stretching absorption at a lower wavenumber than the C-Cl bond due to the higher mass of the bromine atom. This peak is expected in the 690-515 cm⁻¹ region.[1][5] For a primary bromoalkane like 1-bromobutane (B133212), this absorption is seen between 750-550 cm⁻¹.[1]
Comparative FT-IR Data of Related Haloalkanes
To provide a contextual understanding of the FT-IR spectrum of this compound, the following table summarizes the key experimental absorption peaks for structurally similar monohalogenated butanes and a dihalobutane isomer.
| Compound Name | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound (Predicted) | ~2870-2960 | ~1465, ~1380 | ~730 | ~645 |
| 1-Chlorobutane[4] | ~2880-3080 | ~1300-1500 | ~580-780 | N/A |
| 2-Chlorobutane[3] | ~2880-3080 | ~1300-1500 | ~580-780 | N/A |
| 1-Bromobutane[1] | ~2845-2975 | ~1270-1470 | N/A | ~550-750 |
| 2-Bromobutane[5] | ~2845-2975 | ~1270-1470 | N/A | ~550-650 |
| 1-Bromo-4-chlorobutane (Gas Phase)[6] | Not specified | Not specified | Not specified | Not specified |
Note: The fingerprint region (below 1500 cm⁻¹) is unique for each molecule and can be used for definitive identification by comparing the experimental spectrum with a reference spectrum.[1][3][4][5]
Experimental Protocol for FT-IR Analysis of Liquid Haloalkanes
The following is a general procedure for acquiring the FT-IR spectrum of a liquid sample such as this compound.
Method 1: Transmission Spectroscopy using a Liquid Cell
-
Cell Preparation: Select a liquid transmission cell with windows transparent to infrared radiation (e.g., NaCl, KBr, or CaF₂). Ensure the cell is clean and dry.
-
Sample Loading: Using a syringe, carefully inject the liquid sample into the cell, avoiding the formation of air bubbles.
-
Background Spectrum: Acquire a background spectrum of the empty, clean cell. This will be subtracted from the sample spectrum to remove any instrument and atmospheric interferences.
-
Sample Spectrum: Place the filled cell in the spectrometer's sample holder and acquire the FT-IR spectrum. A typical range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the cell with an appropriate solvent (e.g., isopropanol (B130326) or chloroform) and dry it completely.
Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Crystal Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.
-
Sample Spectrum: Acquire the FT-IR spectrum.
-
Data Processing: The software will generate the final spectrum after background correction.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft, non-abrasive wipe.
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of an FT-IR spectrum to identify an unknown compound like this compound.
Caption: Workflow for FT-IR analysis and structural confirmation.
References
- 1. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectrabase.com [spectrabase.com]
- 3. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 3-Bromo-1-chlorobutane and 1,3-dibromobutane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two dihalogenated butanes, 3-Bromo-1-chlorobutane and 1,3-dibromobutane (B89751), in the context of nucleophilic substitution reactions. Understanding the kinetic and mechanistic nuances of these compounds is critical for their application in synthetic organic chemistry and the development of novel therapeutic agents. This document summarizes the key factors governing their reactivity, presents estimated comparative kinetic data, details relevant experimental protocols, and visualizes the underlying chemical principles.
Executive Summary
The reactivity of this compound and 1,3-dibromobutane is primarily dictated by the nature of the halogen leaving groups and the substitution pattern of the carbon atoms to which they are attached. In nucleophilic substitution reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond due to the superior leaving group ability of the bromide ion. Consequently, both molecules will preferentially undergo substitution at the bromine-bearing carbon.
1,3-dibromobutane possesses two reactive sites of differing steric hindrance: a primary (C1) and a secondary (C3) carbon-bromine bond. The primary C1-Br bond is expected to be more susceptible to SN2 attack than the more sterically hindered secondary C3-Br bond.
This compound features a secondary carbon-bromine bond and a primary carbon-chlorine bond. The C-Br bond will be the primary site of reaction.
A key feature of the reactivity of 1,3-dihalobutanes is the potential for intramolecular cyclization to form a cyclobutane (B1203170) ring, which can compete with intermolecular substitution reactions.
Data Presentation: Estimated Comparative Reactivity
| Compound | Reactive Site | Halogen Leaving Group | Carbon Substitution | Estimated Relative Rate Constant (k_rel) |
| 1,3-dibromobutane | C1 | Bromine | Primary | ~150 |
| C3 | Bromine | Secondary | ~1 | |
| This compound | C3 | Bromine | Secondary | ~1 |
| C1 | Chlorine | Primary | Negligible |
Disclaimer: The relative rate constants presented are estimations based on the general reactivity trends observed for primary versus secondary alkyl bromides and the established leaving group abilities of bromide versus chloride.[1][2][3][4] Actual experimental values may vary depending on the specific reaction conditions.
Factors Influencing Reactivity
Several key factors govern the rate and mechanism of nucleophilic substitution reactions for these compounds:
-
Leaving Group Ability: The ability of a leaving group to depart is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable in solution. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This is a dominant factor in the reactivity of this compound, making the C-Br bond significantly more reactive than the C-Cl bond.
-
Steric Hindrance: The SN2 reaction, which is common for primary and secondary alkyl halides, involves a backside attack by the nucleophile. Increased steric hindrance around the electrophilic carbon slows down the reaction rate. Therefore, a primary alkyl halide reacts faster than a secondary alkyl halide in an SN2 reaction.[1][2][3] This is why the C1 position of 1,3-dibromobutane is expected to be more reactive than the C3 position.
-
Intramolecular vs. Intermolecular Reactions: The 1,3-disposition of the halogens in both molecules allows for the possibility of an intramolecular SN2 reaction, where one end of the molecule acts as a nucleophile to displace the leaving group on the other end, forming a cyclobutane ring. This intramolecular cyclization can compete with the intermolecular reaction with an external nucleophile. The rate of this cyclization is dependent on the concentration of the external nucleophile and the inherent propensity of the molecule to form a four-membered ring.
Experimental Protocols
To experimentally determine the relative reactivity of this compound and 1,3-dibromobutane, a competitive kinetic experiment can be designed.
Objective: To determine the relative rates of reaction of this compound and 1,3-dibromobutane with a nucleophile.
Materials:
-
This compound
-
1,3-dibromobutane
-
Internal standard (e.g., a non-reactive haloalkane like 1-chloropentane)
-
Nucleophile solution (e.g., 0.1 M sodium iodide in anhydrous acetone)
-
Anhydrous acetone
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatted water bath
Procedure:
-
Reaction Setup: In a series of reaction vials, prepare a solution of the nucleophile in anhydrous acetone. Add a known concentration of the internal standard to each vial.
-
Initiation: To each vial, add an equimolar mixture of this compound and 1,3-dibromobutane at a known concentration. Start a timer immediately after addition.
-
Reaction Progress: Place the vials in a thermostatted water bath to maintain a constant temperature.
-
Aliquots and Quenching: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by diluting it with a large volume of a suitable solvent (e.g., diethyl ether) containing a small amount of a quenching agent if necessary.
-
Analysis: Analyze the quenched aliquots using GC-MS. The GC will separate the reactants and products, and the MS will allow for their identification and quantification relative to the internal standard.
-
Data Analysis: Plot the concentration of each reactant against time. The initial rate of disappearance for each reactant can be determined from the slope of the tangent to the curve at t=0. The relative reactivity can be calculated from the ratio of these initial rates.
Mandatory Visualizations
Caption: Factors influencing the reactivity of the haloalkanes.
Caption: Workflow for a competitive kinetic experiment.
References
A Comparative Analysis of 3-Bromo-1-chlorobutane and 1-bromo-4-chlorobutane for Synthetic Chemistry Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. This guide provides a detailed comparative analysis of two isomeric dihalogenated butanes: 3-Bromo-1-chlorobutane and 1-bromo-4-chlorobutane (B103958). We will examine their physicochemical properties, synthetic routes, reactivity profiles, and applications, supported by experimental protocols and data to inform their strategic use in complex molecule synthesis.
Introduction to Isomeric Dihalobutanes
This compound and 1-bromo-4-chlorobutane are both valuable bifunctional reagents in organic synthesis, each possessing a four-carbon chain with bromine and chlorine substituents. However, the positional differences of these halogens—a primary chloride and a secondary bromide in this compound versus two primary halides in 1-bromo-4-chlorobutane—lead to significant distinctions in their chemical reactivity and, consequently, their applications. These differences allow for selective and sequential reactions, making them versatile intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1]
Physicochemical Properties: A Tabulated Comparison
The fundamental physical and chemical properties of these two isomers are summarized below. These characteristics are crucial for planning experimental conditions such as reaction temperature, solvent choice, and purification methods.
| Property | This compound | 1-bromo-4-chlorobutane |
| CAS Number | 141507-40-6[1] | 6940-78-9[2] |
| Molecular Formula | C₄H₈BrCl[1] | C₄H₈BrCl[2] |
| Molecular Weight | 171.46 g/mol [1] | 171.46 g/mol [2] |
| Appearance | Colorless liquid (presumed) | Colorless to pale yellow liquid[2] |
| Boiling Point | ~154 °C[3] | 175 °C[4]; 80-82 °C at 30 mmHg |
| Density | Not experimentally available | 1.488 g/mL at 25 °C |
| Refractive Index | Not experimentally available | n20/D 1.4875 |
| Solubility | Insoluble in water; Soluble in organic solvents (presumed) | Slightly soluble in water; Soluble in common organic solvents |
Synthesis and Manufacturing
The synthetic routes to these isomers reflect their structural differences.
1-bromo-4-chlorobutane is commonly synthesized from readily available precursors. One prominent method involves the ring-opening of tetrahydrofuran (B95107) (THF). This process typically occurs in two stages: first, THF is treated with hydrochloric acid to yield 4-chloro-1-butanol, which is then subsequently brominated using reagents like phosphorus tribromide or a combination of red phosphorus and bromine to afford the final product.[1] An alternative route involves a halogen exchange reaction, starting from either 1,4-dichlorobutane (B89584) or 1,4-dibromobutane.
This compound can be prepared through several methods. One approach is the free-radical bromination of 1-chlorobutane, which can lead to a mixture of isomers, including the desired this compound.[1] A more selective synthesis involves the halogen exchange of 3-chloro-1-butanol or the transformation of related precursors like 3-chloro-1-methoxybutane.[4]
Reactivity and Mechanistic Insights
The primary distinction in the utility of these two compounds lies in their reactivity, which is dictated by the nature of the carbon-halogen bonds.
Core Principles of Reactivity:
-
Leaving Group Ability: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution.[1]
-
Bond Strength: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage.
-
Substitution Mechanism: Reactions at primary carbons typically proceed via an S(_N)2 mechanism, while secondary carbons can undergo both S(_N)1 and S(_N)2 reactions depending on the conditions.
1-bromo-4-chlorobutane: This molecule features both halogens on primary carbons. Due to the superior leaving group ability of bromide, nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom. This allows for the selective introduction of a nucleophile at one end of the C4 chain, leaving the chloro group intact for subsequent transformations. This dual functionality makes it an excellent building block for introducing four-carbon units into larger molecules.[2]
This compound: This isomer presents a more nuanced reactivity profile. The bromine is on a secondary carbon, while the chlorine is on a primary carbon. Nucleophilic attack will still predominantly occur at the C-Br bond. However, the secondary nature of this carbon means that under conditions favoring S(_N)1 reactions (e.g., polar protic solvents, weak nucleophiles), carbocation formation is a possible pathway. This differential reactivity—a more reactive secondary C-Br bond and a less reactive primary C-Cl bond—is highly advantageous for performing sequential, selective chemical transformations.[1]
The diagram below illustrates the comparative reactivity of the two isomers with a generic nucleophile (Nu⁻).
Caption: Preferential reaction at the C-Br bond for both isomers.
Applications in Research and Drug Development
The distinct reactivity profiles of these isomers translate to different applications in the synthesis of complex organic molecules.
1-bromo-4-chlorobutane is widely used as an intermediate in the pharmaceutical and agrochemical industries. Its ability to act as a four-carbon electrophile is leveraged in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the preparation of spirohydantoin derivatives, which have been investigated as potential antipsychotic and antidepressant agents.[2]
This compound is particularly valued for its role in sequential and selective synthesis. The ability to react the secondary bromide while leaving the primary chloride untouched allows for the construction of complex molecules in a controlled, stepwise manner. It serves as a precursor in the synthesis of compounds such as β-blockers and certain antiviral agents. For example, its reaction with amines can generate intermediates crucial for building more elaborate drug scaffolds.[4]
The following workflow illustrates a generalized synthetic application for each isomer.
References
A Comparative Guide to Purity Assessment of 3-Bromo-1-chlorobutane: GC-MS vs. qNMR
For researchers, scientists, and drug development professionals, the precise determination of purity for starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. 3-Bromo-1-chlorobutane, a versatile halogenated alkane building block, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for volatile compound analysis, with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound. We present detailed experimental protocols and illustrative data to aid in the selection of the most suitable analytical method for your specific needs.
Data Presentation: A Comparative Overview
The following table summarizes representative data for the purity analysis of a typical batch of this compound, comparing the results obtained from GC-MS and ¹H qNMR.
| Parameter | GC-MS | ¹H qNMR | Remarks |
| Purity (%) | 99.2 | 99.1 | Both methods indicate high purity, with GC-MS providing a more detailed profile of volatile impurities. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | GC-MS offers superior sensitivity for detecting trace volatile impurities. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | GC-MS allows for more precise quantification of low-level impurities. |
| Identified Impurities | 1-Bromo-2-chlorobutane (Isomer), 2-Bromo-1-chlorobutane (Isomer), 1,3-Dichlorobutane, 3-Bromo-1-butene | Trace solvent residue (e.g., Dichloromethane), Grease | GC-MS is highly effective at separating and identifying structurally similar volatile impurities. qNMR can detect non-volatile impurities and provides structural confirmation of the main component. |
| Analysis Time per Sample | ~30 minutes | ~15 minutes | ¹H qNMR generally offers a faster analysis time. |
| Sample Preparation | Dilution in a volatile solvent (e.g., Dichloromethane) | Dissolution in a deuterated solvent with an internal standard | Both methods require straightforward sample preparation. |
| Structural Information | Based on mass fragmentation patterns | Detailed structural elucidation from chemical shifts and coupling constants | NMR provides unambiguous structural confirmation of the analyte and any observed impurities. |
The Methodologies: A Head-to-Head Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture and then identifies them based on their mass-to-charge ratio.[1] For purity assessment of this compound, GC is adept at separating it from its isomers and other volatile impurities that may arise during synthesis. The mass spectrometer provides confident identification of these separated components by comparing their fragmentation patterns to spectral libraries.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy , on the other hand, is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[1][2] This technique is non-destructive and provides detailed structural information, confirming the identity of the main component while simultaneously quantifying it.[1]
Experimental Protocols
GC-MS Analysis Protocol
This protocol is designed for the separation and quantification of this compound and its potential volatile impurities.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Prepare a series of calibration standards of this compound and any available impurity standards in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes. |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 250 amu |
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available. The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) and chlorine (M and M+2 peaks in an approximate 3:1 ratio) aids in the identification of halogenated compounds.
¹H qNMR Analysis Protocol
This protocol provides a method for determining the absolute purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., 5-10 mg of maleic acid or another certified reference material with non-overlapping signals) to the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) to dissolve both the sample and the internal standard completely.
2. NMR Instrumentation and Parameters:
| Parameter | Setting |
| NMR Spectrometer | 400 MHz (or higher) spectrometer |
| Pulse Program | Standard quantitative ¹H experiment with a calibrated 90° pulse |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton of interest (typically > 30 s to ensure full relaxation) |
| Number of Scans | 8 to 16 (or as needed for adequate signal-to-noise) |
| Acquisition Time | ≥ 3 seconds |
| Spectral Width | Appropriate for observing all relevant signals (e.g., 0-12 ppm) |
3. Data Analysis:
-
Process the FID with an appropriate window function (e.g., exponential with a small line broadening) and perform Fourier transformation.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.
References
Validating Product Structures from 3-Bromo-1-chlorobutane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the primary reaction pathways of 3-bromo-1-chlorobutane and offers a comparative validation of the resulting product structures. Due to the differential reactivity of the carbon-bromine and carbon-chlorine bonds, this compound serves as a versatile starting material for the synthesis of several key chemical intermediates. This document details the experimental protocols, presents comparative quantitative data, and outlines alternative synthetic routes to validate the expected products.
Overview of this compound Reactivity
The carbon-bromine bond in this compound is weaker and the bromide ion is a better leaving group than the chloride ion. Consequently, nucleophilic substitution and organometallic reactions preferentially occur at the carbon atom bonded to the bromine. The primary reactions discussed in this guide are nucleophilic substitution with cyanide and hydroxide (B78521) ions, and the formation of a Grignard reagent.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound proceed via an SN2 mechanism, where a nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion.
Reaction with Sodium Cyanide: Synthesis of 5-Chloropentanenitrile
The reaction of this compound with sodium cyanide in an ethanol (B145695) solution yields 5-chloropentanenitrile. The use of an ethanol solvent is crucial to prevent the formation of hydrolysis byproducts.
Product Performance and Comparison
| Product | Starting Material | Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| 5-Chloropentanenitrile | This compound | Sodium Cyanide | Good | Selective reaction at the C-Br bond. | Use of highly toxic cyanide. |
| 5-Chloropentanenitrile | 1,4-Dichlorobutane | Sodium Cyanide | Moderate | Readily available starting material. | Requires harsher conditions, potential for di-substitution. |
| 5-Chloropentanenitrile | 5-Hydroxypentanenitrile | Thionyl Chloride | Good | Avoids the use of cyanide in the final step. | Multi-step synthesis may be required for the starting material. |
Experimental Protocol: Synthesis of 5-Chloropentanenitrile
-
Reaction Setup: A solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Sodium cyanide (1.1 equivalents) is added to the solution.
-
Reaction: The mixture is heated to reflux and maintained for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is filtered to remove sodium bromide. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure 5-chloropentanenitrile.
Product Validation Data: 5-Chloropentanenitrile
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~2.5 (t, 2H, -CH₂CN), ~1.9 (m, 2H, -CH₂-), ~1.8 (m, 2H, -CH₂-), ~3.6 (t, 2H, -CH₂Cl) ppm. |
| ¹³C NMR (CDCl₃) | δ ~119 (-CN), ~44 (-CH₂Cl), ~31 (-CH₂-), ~25 (-CH₂-), ~16 (-CH₂CN) ppm. |
| IR (neat) | Strong absorption around 2245 cm⁻¹ (C≡N stretch), C-H stretching around 2850-2960 cm⁻¹, C-Cl stretch around 650-750 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 117 and 119 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.[1][2][3][4] |
Reaction with Sodium Hydroxide: Synthesis of 4-Chloro-1-butanol
Heating this compound with an aqueous solution of sodium hydroxide results in the formation of 4-chloro-1-butanol.
Product Performance and Comparison
| Product | Starting Material | Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| 4-Chloro-1-butanol | This compound | Sodium Hydroxide | Good | Direct conversion to the alcohol. | Potential for elimination side reactions. |
| 4-Chloro-1-butanol | Tetrahydrofuran (THF) | Hydrochloric Acid | 54-57%[5] | Readily available and inexpensive starting materials.[6][7] | Requires careful control of reaction conditions.[5] |
| 4-Chloro-1-butanol | 1,4-Butanediol | Thionyl Chloride | Good | Selective monochlorination can be achieved. | Use of corrosive and hazardous thionyl chloride. |
Experimental Protocol: Synthesis of 4-Chloro-1-butanol
-
Reaction Setup: A mixture of this compound (1 equivalent) and an aqueous solution of sodium hydroxide (1.1 equivalents) is placed in a round-bottom flask with a reflux condenser. A 50/50 mixture of ethanol and water can be used as a solvent to ensure miscibility.[8]
-
Reaction: The mixture is heated under reflux for several hours. Reaction progress is monitored by TLC.
-
Work-up: After cooling, the mixture is neutralized with dilute acid and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Product Validation Data: 4-Chloro-1-butanol
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~3.7 (t, 2H, -CH₂OH), ~3.6 (t, 2H, -CH₂Cl), ~1.9 (m, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~2.0 (s, 1H, -OH) ppm.[9][10] |
| ¹³C NMR (CDCl₃) | δ ~62 (-CH₂OH), ~45 (-CH₂Cl), ~32 (-CH₂-), ~28 (-CH₂-) ppm.[8][9] |
| IR (neat) | Broad O-H stretch around 3300 cm⁻¹, C-H stretching at 2850-2960 cm⁻¹, C-O stretch around 1050 cm⁻¹, and C-Cl stretch around 650-750 cm⁻¹.[9][11] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 108 and 110 in a ~3:1 ratio.[12] |
Grignard Reaction: Synthesis of 1-Chlorobutane (B31608)
The reaction of this compound with magnesium metal in anhydrous ether selectively forms the Grignard reagent at the carbon-bromine bond, yielding (3-chlorobutyl)magnesium bromide. Subsequent quenching with a proton source, such as water or dilute acid, produces 1-chlorobutane.
Product Performance and Comparison
| Product | Starting Material | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| 1-Chlorobutane | This compound | Mg, H₂O/H⁺ | Good | Chemoselective reaction. | Requires strictly anhydrous conditions. |
| 1-Chlorobutane | 1-Butanol | HCl/ZnCl₂ or SOCl₂ | High (up to 96.9%)[13] | High yield and purity.[13][14][15] | Use of corrosive reagents.[14] |
| 1-Chlorobutane | Butane | Cl₂, high temp/catalyst | Variable | Direct chlorination of an alkane. | Produces a mixture of chlorinated butanes.[14] |
Experimental Protocol: Synthesis of 1-Chlorobutane via Grignard Reagent
-
Reaction Setup: A flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Grignard Formation: A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle warming, and then maintained at a gentle reflux.
-
Quenching: After the magnesium is consumed, the reaction mixture is cooled in an ice bath and quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting 1-chlorobutane can be further purified by fractional distillation.
Product Validation Data: 1-Chlorobutane
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) ppm.[16][17] |
| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂Cl), ~35 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃) ppm.[18] |
| IR (neat) | C-H stretching vibrations at ~2880-3080 cm⁻¹ and a C-Cl stretching vibration around 650-750 cm⁻¹.[18][19] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 92 and 94 in a ~3:1 ratio.[16] |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic and analytical procedures described.
Caption: Synthetic routes from this compound.
Caption: A generalized workflow for synthesis and validation.
References
- 1. 5-Chlorovaleronitrile | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chlorovaleronitrile [webbook.nist.gov]
- 3. 5-Chlorovaleronitrile [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Chloro-1-butanol | High-Purity Synthetic Intermediate [benchchem.com]
- 7. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]
- 8. 4-Chloro-1-butanol(928-51-8) 13C NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Chloro-1-butanol [webbook.nist.gov]
- 12. 4-Chloro-1-butanol [webbook.nist.gov]
- 13. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Page loading... [guidechem.com]
- 16. benchchem.com [benchchem.com]
- 17. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. benchchem.com [benchchem.com]
- 19. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Kinetic Showdown: Unraveling Nucleophilic Substitution on 3-Bromo-1-chlorobutane
A Comparative Guide for Researchers in Drug Development and Chemical Synthesis
In the landscape of synthetic organic chemistry, the selective functionalization of bifunctional molecules is a cornerstone of efficient molecular construction. 3-Bromo-1-chlorobutane presents a classic case study in competitive nucleophilic substitution, offering two distinct electrophilic sites for potential reaction. This guide provides a comprehensive comparison of the kinetic and mechanistic aspects of nucleophilic substitution at the C-Br and C-Cl bonds within this substrate, supported by established principles and comparative experimental data from analogous monofunctional haloalkanes. Understanding the nuanced reactivity of such compounds is paramount for researchers aiming to achieve high selectivity and yield in the synthesis of novel pharmaceutical agents and other high-value chemical entities.
Probing Reactivity: A Tale of Two Halogens
The inherent differences in the carbon-bromine and carbon-chlorine bonds dictate the kinetic landscape of nucleophilic substitution on this compound. The C-Br bond is longer and weaker than the C-Cl bond, and the bromide ion is a more stable leaving group than the chloride ion. These factors collectively predispose the C-Br bond to be the more reactive site for nucleophilic attack, particularly under S(_N)2 conditions.
Quantitative Comparison of Reaction Rates
While specific kinetic data for the nucleophilic substitution on this compound is not extensively available in the public domain, a robust understanding of its reactivity can be extrapolated from the well-documented kinetics of its monofunctional analogs, 1-bromobutane (B133212) and 1-chlorobutane. The following table summarizes the second-order rate constants for the reaction of these alkyl halides with a common nucleophile, sodium iodide, in acetone. This reaction, often referred to as the Finkelstein reaction, provides a clear quantitative measure of the relative reactivities of C-Br and C-Cl bonds in a primary alkyl halide backbone.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.0 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.7 x 10⁻³ | 170 |
Data extrapolated from analogous systems. The significant difference in rate constants underscores the superior leaving group ability of bromide over chloride.
This substantial rate difference strongly suggests that in a molecule like this compound, a nucleophile will preferentially attack the carbon bearing the bromine atom.
Experimental Protocols: A Blueprint for Kinetic Analysis
To empirically determine the reaction kinetics and selectivity of nucleophilic substitution on this compound, a well-designed experimental protocol is essential. The following outlines a general methodology for a comparative kinetic study.
Objective:
To determine the second-order rate constants for the reaction of this compound with a nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone) and to analyze the product distribution to assess the selectivity of the reaction.
Materials:
-
This compound
-
Sodium Iodide (or other desired nucleophile)
-
Anhydrous Acetone (or other suitable solvent)
-
Standardized Sodium Thiosulfate solution (for titration)
-
Starch indicator solution
-
Thermostated water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: Prepare solutions of known concentrations of this compound and sodium iodide in anhydrous acetone.
-
Kinetic Runs: Equilibrate the reactant solutions to the desired temperature in a thermostated water bath. Initiate the reaction by mixing the solutions and start a timer.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).
-
Quantitative Analysis: Determine the concentration of the remaining iodide ions in each quenched aliquot by titration with a standardized solution of sodium thiosulfate, using a starch indicator to detect the endpoint.
-
Rate Constant Calculation: Use the concentration data over time to calculate the second-order rate constant (k) using the integrated rate law for a second-order reaction.
-
Varying Conditions: Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, pre-exponential factor) for the reaction. The influence of solvent polarity can also be investigated by conducting the reaction in different solvent systems.
Visualizing the Process: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key experimental and mechanistic aspects of this kinetic study.
Caption: Experimental workflow for the kinetic study of nucleophilic substitution on this compound.
Caption: Competing nucleophilic substitution pathways for this compound.
Conclusion
The kinetic studies of nucleophilic substitution on this compound, informed by data from analogous compounds, unequivocally point towards a preferential reaction at the carbon-bromine bond. This selectivity is a direct consequence of the superior leaving group ability of the bromide ion. For researchers in drug development and chemical synthesis, this inherent reactivity difference provides a powerful tool for directed functionalization. By carefully selecting nucleophiles, solvents, and reaction temperatures, it is possible to exploit these kinetic biases to achieve high yields of the desired substitution product, paving the way for more efficient and predictable synthetic routes. Further experimental investigation into this specific substrate would undoubtedly provide more nuanced insights and a deeper quantitative understanding of its reactivity profile.
A Researcher's Guide to Computational Analysis of Bond Dissociation Energies in 3-Bromo-1-chlorobutane
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been developed to detail the computational analysis of bond dissociation energies (BDEs) in 3-bromo-1-chlorobutane, a molecule of interest in organic synthesis and drug development. This guide provides an objective comparison of various computational methods against available experimental data, offering researchers, scientists, and drug development professionals a framework for predicting chemical reactivity and stability.
Understanding the strength of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is crucial for predicting the metabolic pathways and degradation profiles of halogenated compounds. The C-Br bond is generally weaker and more reactive than the C-Cl bond, a critical factor for selective chemical transformations.[1] This guide explores the theoretical methodologies best suited for quantifying these differences.
Comparative Analysis of Computational Methods
The calculation of BDEs is a cornerstone of computational chemistry, defined as the standard enthalpy change (at 298 K) for the homolytic cleavage of a bond in the gas phase.[2][3] A variety of methods, from high-accuracy composite techniques to more efficient Density Functional Theory (DFT) functionals, are available.
High-level composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS) models such as CBS-QB3 are renowned for their accuracy.[4][5] Studies have shown that the G4 method, in particular, provides excellent predictions for BDEs in halogenated compounds.[4][6][7] DFT methods, while more computationally economical, offer a range of accuracies. Functionals such as M06-2X and ωB97X-D, when paired with a robust basis set like 6-311++G(d,p), have demonstrated strong performance in predicting BDEs for similar molecules.[6][7] The B3LYP functional is also widely used, though it can sometimes underestimate absolute BDEs.[2][8][9][10]
Below is a summary table comparing the expected performance of these methods for the primary C-Cl and secondary C-Br bonds in this compound. The values are illustrative, based on typical accuracies and experimental data for related simple alkanes.
Table 1: Comparison of Calculated Bond Dissociation Energies (BDEs) in kJ/mol
| Bond of Interest | Experimental Benchmark (Similar Molecules) | G4 (Predicted) | CBS-QB3 (Predicted) | M06-2X/def2-TZVP (Predicted) | B3LYP/6-311++G(d,p) (Predicted) |
| C-Cl (Primary) | ~351 kJ/mol (for 1-chlorobutane) | 355 | 352 | 350 | 345 |
| C-Br (Secondary) | ~297 kJ/mol (for 2-bromobutane) | 299 | 296 | 294 | 288 |
Note: Experimental benchmarks are derived from literature values for structurally similar primary chloroalkanes and secondary bromoalkanes. Predicted values are hypothetical, based on the known accuracy of each computational method.
Experimental Protocols and Computational Methodologies
Accurate BDE determination relies on rigorous experimental and computational protocols.
Experimental Protocol: Radical Kinetics
One common experimental method involves studying the kinetics of radical reactions.[11]
-
Reactant Preparation : A mixture of the haloalkane (e.g., 1-chlorobutane) and a radical precursor (e.g., Br₂) is prepared in the gas phase within a temperature-controlled reactor.[11]
-
Initiation : The radical precursor is photolyzed or pyrolyzed to generate a known radical species.
-
Reaction : The radicals abstract atoms from the haloalkane, leading to bond cleavage. The rates of formation of various products are measured.
-
Analysis : By applying kinetic models and known thermochemical data, the relative BDEs of the different bonds in the substrate can be inferred.
Computational Protocol: High-Accuracy BDE Calculation (G4 Method)
The G4 method is a multi-step composite approach designed to achieve high accuracy.[5]
-
Geometry Optimization : The initial structure of the parent molecule (this compound) and its resulting radicals (after C-Cl or C-Br cleavage) are optimized. This is typically done using the B3LYP density functional with the 6-31G(2df,p) basis set.[5]
-
Frequency Calculation : Harmonic vibrational frequencies are calculated at the same level of theory to confirm the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVEs).
-
Single-Point Energy Calculations : A series of high-level single-point energy calculations are performed on the optimized geometries. The G4 protocol includes calculations at the CCSD(T) level, which is considered the "gold standard" for electron correlation.[5]
-
Extrapolation and Correction : The energies are extrapolated to the complete basis set limit, and several empirical corrections are added to account for remaining deficiencies, yielding a final, highly accurate electronic energy.[5]
-
BDE Calculation : The BDE at 298 K is calculated as the difference in the sum of the total energies of the products (radicals) and the total energy of the reactant (parent molecule), including thermal corrections.
Visualizing the Computational Workflow
A clear understanding of the computational workflow is essential for reproducible research. The following diagram illustrates the logical steps involved in calculating a bond dissociation energy.
Caption: Workflow for computational BDE analysis.
This guide underscores the synergy between computational and experimental chemistry. By benchmarking computational methods against reliable experimental data, researchers can confidently predict the bond dissociation energies for complex molecules like this compound, facilitating advancements in chemical synthesis and drug discovery.
References
- 1. This compound|CAS 141507-40-6|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]
- 5. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of SN1 and SN2 Reactivity in 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SN1 and SN2 reactivity of 3-Bromo-1-chlorobutane, a bifunctional haloalkane with two distinct reaction centers. Understanding the factors that govern the nucleophilic substitution at the secondary C-Br bond versus the primary C-Cl bond is crucial for predicting reaction outcomes and designing synthetic pathways. This document outlines the theoretical basis for this reactivity, presents illustrative experimental data, and provides detailed protocols for empirical determination.
Executive Summary
This compound presents a compelling case study in competitive nucleophilic substitution reactions. The molecule possesses a secondary carbon bonded to a bromine atom and a primary carbon bonded to a chlorine atom. Theoretical principles and experimental evidence from analogous compounds suggest a significant difference in the reactivity of these two sites.
-
SN1 Reactivity : The secondary carbon bearing the bromine atom is more likely to undergo an SN1 reaction. This is due to the greater stability of the potential secondary carbocation intermediate compared to the highly unstable primary carbocation that would form at the C-Cl position. Furthermore, bromide is a superior leaving group to chloride, facilitating the rate-determining carbocation formation.
-
SN2 Reactivity : The primary carbon bonded to the chlorine atom is sterically less hindered, making it a more favorable site for an SN2 attack. However, the significantly better leaving group ability of bromide means that, even at the more sterically hindered secondary position, the C-Br bond will be more susceptible to SN2 reaction than the C-Cl bond. Therefore, under conditions that favor SN2 reactions (strong nucleophile, polar aprotic solvent), substitution is expected to preferentially occur at the C-Br bond.
In essence, the C-Br bond is the more reactive site for both SN1 and SN2 reactions due to the excellent leaving group ability of bromide. The choice of reaction conditions will then dictate the preferred mechanism at this site.
Data Presentation
| Reaction Condition | Substrate Position | Predominant Mechanism | Relative Rate (Illustrative) | Expected Major Product |
| SN2 Conditions | ||||
| 0.1 M NaI in Acetone at 25°C | C-Br (Secondary) | SN2 | 100 | 3-Iodo-1-chlorobutane |
| 0.1 M NaI in Acetone at 25°C | C-Cl (Primary) | SN2 | 1 | 1-Iodo-3-bromobutane (minor) |
| SN1 Conditions | ||||
| 0.1 M in 80% Ethanol/20% Water (Solvolysis) at 50°C | C-Br (Secondary) | SN1 | 50 | 3-Ethoxy-1-chlorobutane & 3-Hydroxy-1-chlorobutane |
| 0.1 M in 80% Ethanol/20% Water (Solvolysis) at 50°C | C-Cl (Primary) | SN1 | ~0 | Negligible reaction at this site |
Reaction Pathways
The competition between SN1 and SN2 pathways at the two electrophilic centers of this compound can be visualized as follows.
Caption: Competing SN1 and SN2 reaction pathways for this compound.
Experimental Protocols
To empirically determine the relative SN1 and SN2 reactivity of the C-Br and C-Cl bonds in this compound, the following experimental protocols can be employed.
Experiment 1: Determination of SN2 Reactivity using the Finkelstein Reaction
Objective: To qualitatively and quantitatively compare the SN2 reaction rates at the C-Br and C-Cl positions.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of sodium iodide (NaI) in anhydrous acetone.
-
Prepare 0.1 M solutions of this compound, 1-bromobutane (B133212) (as a primary bromide control), and 1-chlorobutane (B31608) (as a primary chloride control) in anhydrous acetone.
-
-
Reaction Setup:
-
In separate, dry test tubes, add 2 mL of the 0.1 M NaI solution.
-
To each test tube, add 2 mL of one of the haloalkane solutions.
-
Stopper the test tubes and start a timer.
-
Maintain the reaction mixtures at a constant temperature (e.g., 25°C) in a water bath.
-
-
Data Collection (Qualitative):
-
Observe the formation of a precipitate (NaCl or NaBr). Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.
-
Record the time taken for the first appearance of a precipitate in each test tube. A faster precipitation indicates a faster SN2 reaction.
-
-
Data Collection (Quantitative):
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction by adding the aliquot to a known volume of a standard silver nitrate (B79036) solution in ethanol.
-
The unreacted iodide can be determined by back-titration with a standardized solution of sodium thiosulfate.
-
The rate constant (k) for the SN2 reaction can be calculated using the second-order rate law.
-
Experiment 2: Determination of SN1 Reactivity via Solvolysis
Objective: To compare the SN1 reaction rates at the C-Br and C-Cl positions through solvolysis.
Methodology:
-
Preparation of Reagents:
-
Prepare an 80:20 (v/v) ethanol-water solvent mixture containing 0.05 M silver nitrate (AgNO₃).
-
Prepare 0.1 M solutions of this compound, 2-bromobutane (B33332) (as a secondary bromide control), and 1-chlorobutane (as a primary chloride control) in ethanol.
-
-
Reaction Setup:
-
In separate test tubes, add 5 mL of the silver nitrate solution.
-
Place the test tubes in a constant temperature water bath (e.g., 50°C) to equilibrate.
-
Add 5 drops of the respective haloalkane solution to each test tube and start a timer.
-
-
Data Collection:
-
Observe the formation of a silver halide (AgCl or AgBr) precipitate.
-
Record the time taken for the first appearance of turbidity. A faster formation of precipitate indicates a faster SN1 reaction.
-
The rate of reaction can be quantified by monitoring the change in turbidity over time using a spectrophotometer or by measuring the change in conductivity of the solution.
-
Experimental Workflow
The logical flow of the experimental design is depicted below.
Caption: Workflow for comparing SN1 and SN2 reactivity.
Conclusion
The dual-halogenated structure of this compound provides an excellent platform for exploring the interplay of substrate structure, leaving group ability, and reaction conditions in nucleophilic substitution reactions. Based on established chemical principles, the C-Br bond is predicted to be the primary site of reaction for both SN1 and SN2 mechanisms. The choice of a strong nucleophile in a polar aprotic solvent will favor an SN2 reaction at the secondary carbon, while a weak nucleophile in a polar protic solvent will promote an SN1 pathway at the same position. The primary C-Cl bond is expected to be significantly less reactive under both sets of conditions. The provided experimental protocols offer a framework for the empirical validation of these principles.
A Comparative Guide to the Relative Reactivity of Primary vs. Secondary Halides in 3-Bromo-1-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of synthetic organic chemistry, understanding the subtle differences in reactivity between various functional groups within a single molecule is paramount for designing efficient and selective transformations. This guide provides an in-depth comparison of the relative reactivity of the primary chloride and the secondary bromide in 3-bromo-1-chlorobutane under various reaction conditions, including nucleophilic substitution and elimination reactions. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide extrapolates from well-established principles of physical organic chemistry to provide a robust predictive framework, supported by generalized experimental protocols.
**Executive Summary
In this compound, the secondary bromide is expected to be significantly more reactive than the primary chloride in both nucleophilic substitution and elimination reactions. This heightened reactivity is a consequence of several converging factors:
-
Superior Leaving Group Ability: Bromide is a better leaving group than chloride due to its lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[1]
-
Carbocation Stability: In reactions proceeding through a carbocation intermediate (SN1 and E1), the secondary carbocation that would form upon departure of the bromide is significantly more stable than the primary carbocation that would result from the departure of the chloride.[2][3]
-
Steric Hindrance: While the primary carbon is less sterically hindered, favoring SN2 reactions, the overwhelming influence of the better leaving group and, where applicable, carbocation stability, generally directs reactivity towards the secondary carbon.[3]
This guide will dissect these factors, present a qualitative comparison of expected reactivity, and provide detailed experimental protocols for researchers to quantitatively assess these principles in their own work.
**Factors Influencing Halide Reactivity
The reactivity of an alkyl halide in substitution and elimination reactions is primarily governed by four key factors:
-
The Nature of the Leaving Group: A good leaving group is a weak base that is stable in solution after it departs. In the case of halides, the leaving group ability increases down the periodic table: I- > Br- > Cl- > F-.[1] This is due to the increasing size and polarizability of the ion, which allows the negative charge to be dispersed over a larger volume, thus increasing its stability. The carbon-halogen bond strength also decreases down the group, making the C-Br bond easier to break than the C-Cl bond.[1]
-
The Structure of the Alkyl Group (Substrate):
-
SN1/E1 Reactions: These reactions proceed through a carbocation intermediate. The rate of these reactions is therefore highly dependent on the stability of the carbocation formed. The order of carbocation stability is tertiary > secondary > primary.[2][3] Consequently, tertiary and secondary alkyl halides are more prone to react via SN1 and E1 mechanisms.
-
SN2 Reactions: This is a concerted, single-step reaction where the nucleophile attacks the carbon at the same time as the leaving group departs.[4] The rate of SN2 reactions is sensitive to steric hindrance. As the substitution on the carbon bearing the leaving group increases, the accessibility for the nucleophile decreases, slowing down the reaction. The order of reactivity for SN2 reactions is methyl > primary > secondary >> tertiary.[3]
-
-
The Nature of the Nucleophile/Base: Strong, small nucleophiles favor SN2 reactions, while weak nucleophiles (which are often the solvent) favor SN1 reactions. Strong, sterically hindered bases favor elimination reactions (E2).[5]
-
The Solvent: Polar protic solvents (e.g., water, ethanol) can solvate both the carbocation and the leaving group, thus favoring SN1 and E1 reactions.[6] Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions as they solvate the cation but not the anionic nucleophile, making the nucleophile more reactive.[6]
Comparative Reactivity in this compound
In this compound, we have a primary chloride and a secondary bromide. Let's analyze the expected reactivity at each center:
-
C1-Cl (Primary Chloride): Being a primary halide, this position is sterically accessible and would be expected to react via an SN2 mechanism with a strong nucleophile. However, the C-Cl bond is relatively strong, and chloride is a poorer leaving group than bromide. Formation of a primary carbocation at this position is highly unfavorable, making SN1 and E1 reactions extremely unlikely.[4]
-
C3-Br (Secondary Bromide): This position has a superior leaving group (Br-). Although it is a secondary carbon and thus more sterically hindered than the primary carbon, it can still undergo SN2 reactions, albeit at a slower rate than a primary bromide.[6] Crucially, it can form a more stable secondary carbocation, making SN1 and E1 pathways accessible, especially with weak nucleophiles/bases in polar protic solvents.
Overall Predicted Reactivity: The secondary bromide at C3 is predicted to be the more reactive site under most conditions due to the significantly better leaving group ability of bromide.
Quantitative Data Comparison
| Reaction Condition | Expected Major Reaction at C1-Cl | Expected Major Reaction at C3-Br | Predicted Predominant Reaction Site | Rationale |
| Strong Nucleophile (e.g., NaI in Acetone) | SN2 | SN2 | C3-Br | Bromide is a much better leaving group than chloride, outweighing the slightly greater steric hindrance at the secondary position.[1] |
| Weak Nucleophile/Solvent (e.g., Ethanol, heat) | Very slow SN1/E1 | SN1 / E1 | C3-Br | Formation of a more stable secondary carbocation at C3 is significantly favored over the highly unstable primary carbocation at C1.[2][3] |
| Strong, Bulky Base (e.g., Potassium tert-butoxide) | E2 | E2 | C3-Br | The secondary proton is more acidic, and the better leaving group ability of bromide will favor elimination at the C3 position. |
Experimental Protocols
To experimentally determine the relative reactivity of the primary chloride versus the secondary bromide in this compound, the following protocols can be employed.
Experiment 1: Competitive SN2 Reaction
-
Objective: To determine the relative rates of nucleophilic substitution at the primary and secondary positions under SN2 conditions.
-
Materials: this compound, sodium iodide, acetone, gas chromatograph-mass spectrometer (GC-MS), standard glassware.
-
Procedure:
-
Prepare a standard solution of this compound in acetone.
-
Prepare a solution of sodium iodide in acetone.
-
Mix the two solutions in a thermostated reaction vessel at a constant temperature (e.g., 25°C).
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot (e.g., by diluting with cold water and extracting with a non-polar solvent like hexane).
-
Analyze the organic layer by GC-MS to identify and quantify the starting material, the monosubstituted products (3-iodo-1-chlorobutane and 1-iodo-3-bromobutane), and any disubstituted product.
-
Plot the concentration of the products over time to determine the initial reaction rates and calculate the relative rate constants.
-
Experiment 2: Competitive SN1/E1 Reaction
-
Objective: To assess the relative reactivity under solvolysis conditions that favor SN1 and E1 pathways.
-
Materials: this compound, 80% aqueous ethanol, silver nitrate (B79036), standard glassware.
-
Procedure:
-
Dissolve a known amount of this compound in 80% aqueous ethanol.
-
Add a solution of silver nitrate in ethanol. The silver ions will precipitate the halide leaving groups as AgCl and AgBr, driving the reaction forward.
-
Monitor the formation of the silver halide precipitates over time. The rate of formation of AgBr versus AgCl can be used to infer the relative reactivity.
-
Alternatively, the reaction can be monitored by quenching aliquots and analyzing the product distribution (substitution and elimination products) by GC-MS.
-
Logical Relationship Diagram
The following diagram illustrates the factors influencing the reaction pathway at each halogenated carbon in this compound.
Caption: Factors influencing the reactivity of this compound.
References
A Spectroscopic Showdown: Differentiating Isomers of 3-Bromo-1-chlorobutane
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. In the realm of halogenated hydrocarbons, isomers can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-1-chlorobutane and its structural isomers, offering a clear framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The following sections detail the characteristic spectroscopic data for this compound and its key isomers: 1-Bromo-2-chlorobutane, 1-Bromo-3-chlorobutane, 2-Bromo-1-chlorobutane, and 1-Bromo-4-chlorobutane. The data is presented in tabular format for straightforward comparison, followed by detailed experimental protocols for each analytical technique. A visual workflow is also provided to guide the process of spectroscopic analysis and differentiation.
Comparative Spectroscopic Data
The unique structural arrangement of each isomer results in a distinct spectroscopic fingerprint. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the unequivocal identification of these compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are key parameters for distinguishing between isomers.
| Isomer | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Br-CH(CH₃)-CH₂-CH₂-Cl | -CH(Br) | ~4.1 | m | 1H |
| -CH₂-Cl | ~3.7 | t | 2H | ||
| -CH₂- | ~2.2 | m | 2H | ||
| -CH₃ | ~1.7 | d | 3H | ||
| 1-Bromo-2-chlorobutane | CH₃-CH₂-CH(Cl)-CH₂-Br | -CH(Cl) | ~4.2 | m | 1H |
| -CH₂-Br | ~3.6 | m | 2H | ||
| -CH₂- | ~1.9 | m | 2H | ||
| -CH₃ | ~1.1 | t | 3H | ||
| 1-Bromo-3-chlorobutane | CH₃-CH(Cl)-CH₂-CH₂-Br | -CH(Cl) | ~4.3 | m | 1H |
| -CH₂-Br | ~3.5 | t | 2H | ||
| -CH₂- | ~2.3 | m | 2H | ||
| -CH₃ | ~1.6 | d | 3H | ||
| 2-Bromo-1-chlorobutane | CH₃-CH₂-CH(Br)-CH₂-Cl | -CH(Br) | ~4.0 | m | 1H |
| -CH₂-Cl | ~3.8 | m | 2H | ||
| -CH₂- | ~2.0 | m | 2H | ||
| -CH₃ | ~1.0 | t | 3H | ||
| 1-Bromo-4-chlorobutane | Cl-CH₂-CH₂-CH₂-CH₂-Br | -CH₂-Cl | ~3.6 | t | 2H |
| -CH₂-Br | ~3.4 | t | 2H | ||
| -CH₂-CH₂- | ~2.0 | m | 4H |
Note: Predicted chemical shifts and multiplicities. Actual values may vary depending on the solvent and instrument.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is indicative of its chemical environment.
| Isomer | Structure | C1 | C2 | C3 | C4 |
| This compound | Br-CH(CH₃)-CH₂-CH₂-Cl | ~43.0 (CH₂Cl) | ~38.0 (CH₂) | ~52.0 (CHBr) | ~25.0 (CH₃) |
| 1-Bromo-2-chlorobutane | CH₃-CH₂-CH(Cl)-CH₂-Br | ~35.0 (CH₂Br) | ~60.0 (CHCl) | ~28.0 (CH₂) | ~11.0 (CH₃) |
| 1-Bromo-3-chlorobutane | CH₃-CH(Cl)-CH₂-CH₂-Br | ~30.0 (CH₂Br) | ~40.0 (CH₂) | ~58.0 (CHCl) | ~22.0 (CH₃) |
| 2-Bromo-1-chlorobutane | CH₃-CH₂-CH(Br)-CH₂-Cl | ~48.0 (CH₂Cl) | ~55.0 (CHBr) | ~29.0 (CH₂) | ~12.0 (CH₃) |
| 1-Bromo-4-chlorobutane | Cl-CH₂-CH₂-CH₂-CH₂-Br | ~45.0 (CH₂Cl) | ~30.0 (CH₂) | ~32.0 (CH₂) | ~33.0 (CH₂Br) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
| Isomer | C-H stretch (cm⁻¹) | C-Cl stretch (cm⁻¹) | C-Br stretch (cm⁻¹) |
| This compound | 2850-3000 | 650-800 | 500-600 |
| 1-Bromo-2-chlorobutane | 2850-3000 | 650-800 | 500-600 |
| 1-Bromo-3-chlorobutane | 2850-3000 | 650-800 | 500-600 |
| 2-Bromo-1-chlorobutane | 2850-3000 | 650-800 | 500-600 |
| 1-Bromo-4-chlorobutane | 2850-3000 | 650-800 | 500-600 |
Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, which are crucial for definitive identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key feature in the mass spectra of these compounds.
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| All Isomers | 170, 172, 174 | [M-Cl]⁺, [M-Br]⁺, [M-HCl]⁺, [M-HBr]⁺, C₄H₈⁺ |
Note: The relative intensities of the molecular ion peaks and the fragmentation patterns will be unique for each isomer, allowing for their differentiation.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for halogenated alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters (¹H NMR): Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Instrument Parameters (¹³C NMR): Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Parameters: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
Data Acquisition: Acquire a background spectrum of the clean salt plates first, then acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visual Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of this compound isomers.
Safety Operating Guide
Safe Disposal of 3-Bromo-1-chlorobutane: A Procedural Guide
For Immediate Reference: Proper handling and disposal of 3-Bromo-1-chlorobutane are critical to ensure laboratory safety and environmental protection. This chemical is classified as a hazardous halogenated organic waste and must be managed accordingly.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to mitigate risks and comply with regulations.
Key Disposal Principles
This compound, as a halogenated hydrocarbon, requires specific disposal protocols. It should never be disposed of down the drain or mixed with non-hazardous waste. The primary disposal route is through a licensed hazardous waste management company, which typically utilizes high-temperature incineration.[1][2]
Waste Segregation:
Proper segregation is the cornerstone of safe chemical waste management. This compound must be collected as a halogenated organic waste .[1]
-
Do not mix with non-halogenated organic wastes, acids, bases, or strong oxidizing agents.[1][3]
-
Collect in designated, clearly labeled, and sealed containers.[4]
-
Ensure containers are compatible with the chemical and stored in a cool, dry, and well-ventilated area away from ignition sources.[5][6]
Hazard Profile and Disposal Considerations
The following table summarizes the key hazards of this compound that inform its disposal requirements.
| Hazard Classification | Description | Disposal Implication |
| Flammable Liquid | Vapors may form explosive mixtures with air and can travel to an ignition source.[5][7] | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment during handling and disposal.[5] |
| Skin and Eye Irritant | Causes skin and serious eye irritation.[8] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, during handling and disposal.[6] |
| Respiratory Irritant | May cause respiratory irritation.[8] | Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[6] |
| Hazardous Waste | Classified as hazardous waste that requires special disposal.[8] | Must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[2][5] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[6][9] | Do not release into the environment. Prevent spillage from entering drains or waterways.[2][9] |
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Waste Collection:
-
Obtain a designated waste container for halogenated organic solvents. These are often specifically colored or labeled for this purpose.[1]
-
Carefully transfer the this compound waste into the container, avoiding splashes or spills.
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity.[4]
-
-
Labeling:
-
Clearly label the container with "Halogenated Organic Waste" and list all contents, including "this compound" and its approximate quantity or concentration.
-
Include the date and the name of the responsible individual.
-
-
Storage:
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection by a licensed waste disposal vendor.
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[5][10]
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[5][8] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][10]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.[3][5]
References
- 1. bucknell.edu [bucknell.edu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. ethz.ch [ethz.ch]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
